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  • Product: 1-Bromo-4-methylheptane
  • CAS: 88467-55-4

Core Science & Biosynthesis

Foundational

Mechanistic Pathways and Protocols for the Synthesis of 1-Bromo-4-methylheptane from 4-Methylheptanol

A Technical Whitepaper for Process Chemists and Drug Development Professionals Executive Summary The conversion of primary alcohols to alkyl bromides is a foundational transformation in synthetic organic chemistry, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Process Chemists and Drug Development Professionals

Executive Summary

The conversion of primary alcohols to alkyl bromides is a foundational transformation in synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). 1-Bromo-4-methylheptane, derived from 4-methylheptanol, serves as a versatile electrophile for subsequent cross-coupling reactions, Grignard reagent formations, and nucleophilic substitutions.

While the transformation appears straightforward, selecting the appropriate bromination mechanism is critical to maximizing yield, preserving the C4 stereocenter (if enantiopure), and avoiding deleterious side reactions such as E2 elimination or bimolecular etherification. This guide evaluates the two most authoritative methodologies for this conversion: Phosphorus Tribromide (PBr₃) mediated bromination and the Appel Reaction .

DecisionTree Start 4-Methylheptan-1-ol (Primary Alcohol) Condition Substrate Sensitivity & Scale Requirements? Start->Condition Appel Appel Reaction (PPh3, CBr4) Condition->Appel Acid-sensitive / Microscale PBr3 PBr3 Bromination (Phosphorus Tribromide) Condition->PBr3 Robust / Process Scale AppelPros Mild, neutral conditions High functional group tolerance Appel->AppelPros PBr3Pros Highly scalable Water-soluble byproducts PBr3->PBr3Pros

Decision matrix for selecting the optimal bromination pathway.

Mechanistic Evaluation 1: Phosphorus Tribromide (PBr₃) Pathway

The use of PBr₃ is the industry standard for converting primary and secondary alcohols to alkyl bromides[1]. Unlike hydrobromic acid (HBr), which requires strongly acidic conditions that can promote carbocation rearrangements (hydride shifts) or etherification, PBr₃ enforces a strict bimolecular nucleophilic substitution (Sₙ2) pathway[2].

Step 1: Electrophilic Activation

The reaction initiates with the nucleophilic attack of the hydroxyl oxygen of 4-methylheptanol onto the highly electrophilic phosphorus atom of PBr₃[3]. This step displaces a bromide ion and forms a protonated alkyl dibromophosphite intermediate ([R-O-PBr₂]⁺)[4]. The fundamental causality here is leaving group optimization: the native hydroxyl group is a poor leaving group, but the newly formed phosphite ester is an exceptional one[2].

Step 2: Sₙ2 Displacement

The displaced bromide ion, now acting as a nucleophile in the surrounding solvent cage, executes a backside attack on the C1 carbon of the intermediate[5]. Because 4-methylheptanol is a primary alcohol, steric hindrance at C1 is minimal. This makes the Sₙ2 pathway highly favorable and prevents E2 elimination side reactions that plague sterically hindered secondary or tertiary alcohols[4]. The distant C4 stereocenter remains entirely undisturbed during this process, ensuring complete stereochemical fidelity.

PBr3Mech ROH 4-Methylheptan-1-ol (Nucleophile) Step1 Activation Step O attacks P, Br- leaves ROH->Step1 PBr3 PBr3 (Electrophile) PBr3->Step1 Intermediate Alkyl Dibromophosphite [R-O-PBr2]+ + Br- Step1->Intermediate Step2 SN2 Displacement Br- attacks C1 Intermediate->Step2 Product 1-Bromo-4-methylheptane + HOPBr2 Step2->Product

Step-by-step causality of the PBr3-mediated SN2 bromination mechanism.

Mechanistic Evaluation 2: The Appel Reaction

For substrates containing acid-sensitive functional groups (e.g., acetals, silyl ethers) that might degrade under the mildly acidic byproducts of PBr₃, the Appel reaction offers a neutral alternative[6]. This method utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄)[7].

Step 1: Halogen Exchange and Ion Pair Formation

PPh₃ acts as a nucleophile, attacking a bromine atom of CBr₄ to generate a bromotriphenylphosphonium salt ([Ph₃P-CBr₃]⁺ Br⁻)[8].

Step 2: Alkoxyphosphonium Assembly

The primary alcohol (4-methylheptanol) attacks the activated phosphorus center. Following a rapid proton transfer to the tribromomethyl anion (forming bromoform, HCBr₃), an alkoxyphosphonium intermediate is generated[8].

Step 3: Sₙ2 Displacement

Similar to the PBr₃ mechanism, the bromide ion performs an Sₙ2 backside attack on the C1 carbon, yielding 1-bromo-4-methylheptane[6]. The overwhelming thermodynamic driving force of the Appel reaction is the formation of the exceptionally strong P=O double bond in the triphenylphosphine oxide (Ph₃P=O) byproduct[7].

AppelMech Reagents PPh3 + CBr4 IonPair Phosphonium Salt [Ph3P-CBr3]+ Br- Reagents->IonPair Halogen exchange Alkoxy Alkoxyphosphonium Intermediate [R-O-PPh3]+ + HCBr3 + Br- IonPair->Alkoxy + ROH ROH 4-Methylheptan-1-ol ROH->Alkoxy SN2 SN2 Backside Attack Br- attacks C1 Alkoxy->SN2 Product 1-Bromo-4-methylheptane + Ph3P=O SN2->Product

Mechanistic sequence of the Appel reaction driven by P=O bond formation.

Comparative Analysis & Quantitative Data

When designing a synthetic route, process chemists must weigh atom economy against functional group tolerance. The table below summarizes the practical differences between the two methodologies for the synthesis of 1-bromo-4-methylheptane.

ParameterPBr₃ BrominationAppel Reaction (PPh₃ / CBr₄)
Mechanism Activation + Sₙ2Phosphonium Activation + Sₙ2
Typical Yield 85% – 95%80% – 90%
Byproducts H₃PO₃ (Water-soluble)Ph₃P=O, HCBr₃ (Requires chromatography)
Atom Economy High (3 moles alcohol per mole PBr₃)Low (Generates large mass of Ph₃P=O)
Reaction Conditions Exothermic, mildly acidicMild, essentially neutral
Best Application Scalable process chemistryAcid-sensitive substrates, microscale

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) and observable physical changes.

Protocol A: Scalable Synthesis via PBr₃

Note: PBr₃ reacts violently with water. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (N₂ or Ar).

  • Preparation: Dissolve 4-methylheptanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress the formation of dialkyl ethers and E2 elimination side reactions[4].

  • Reagent Addition: Add PBr₃ (0.4 equiv, 4 mmol) dropwise via syringe over 15 minutes. Validation cue: A slight exotherm and the evolution of a faint white fume (HBr gas) may be observed.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/Ethyl Acetate 9:1, KMnO₄ stain). The reaction is complete when the polar alcohol spot is entirely consumed, replaced by a non-polar, fast-running spot (1-bromo-4-methylheptane).

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with ice-cold water (10 mL) to hydrolyze unreacted PBr₃ into water-soluble phosphorous acid (H₃PO₃).

  • Isolation: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual HBr) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via short-path vacuum distillation or a silica gel plug (eluting with hexanes) to yield the pure alkyl bromide.

Protocol B: Mild Synthesis via Appel Reaction
  • Preparation: Dissolve 4-methylheptanol (1.0 equiv, 10 mmol) and carbon tetrabromide (CBr₄, 1.2 equiv, 12 mmol) in anhydrous DCM (25 mL). Cool to 0 °C.

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.2 equiv, 12 mmol) in small portions over 20 minutes. Causality: Portion-wise addition controls the exotherm associated with the rapid formation of the phosphonium salt.

  • Reaction Execution: Stir at room temperature for 1–2 hours. Validation cue: The solution will typically turn a pale yellow/orange color as the active halogenating species forms.

  • In-Process Control (IPC): Confirm alcohol consumption via TLC or GC-MS.

  • Workup & Precipitation: Concentrate the reaction mixture to approximately 20% of its original volume. Add cold hexanes (30 mL) vigorously. Validation cue: A massive precipitation of white solid (triphenylphosphine oxide, Ph₃P=O) will immediately occur.

  • Isolation: Filter the suspension through a pad of Celite to remove the Ph₃P=O byproduct. Wash the filter cake with additional hexanes.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (100% hexanes) to isolate 1-bromo-4-methylheptane.

Conclusion

The synthesis of 1-bromo-4-methylheptane from 4-methylheptanol is best achieved through Sₙ2-enforcing methodologies that prevent carbocation rearrangement. For robust, scalable process chemistry, the PBr₃ pathway is superior due to its high atom economy and easily removable water-soluble byproducts. Conversely, the Appel reaction remains an indispensable tool for complex, late-stage drug development where the substrate may contain acid-sensitive moieties, despite the chromatographic burden of removing triphenylphosphine oxide.

References

  • Source: Grokipedia.
  • Source: Alfa-chemistry.
  • Source: Commonorganicchemistry.
  • Source: Wikipedia.
  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)
  • Source: Wikipedia.
  • Source: YouTube.
  • Phosphorus tribromide - chemeurope.
  • Source: Benchchem.

Sources

Exploratory

primary alkyl bromide reactivity of 1-bromo-4-methylheptane

An In-Depth Technical Guide to the Reactivity of 1-Bromo-4-methylheptane Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of 1-bromo-4-methylheptane, a primary alkyl bromide of s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactivity of 1-Bromo-4-methylheptane

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 1-bromo-4-methylheptane, a primary alkyl bromide of significant interest in synthetic organic chemistry. As a primary halide, its reactivity is dominated by bimolecular nucleophilic substitution (Sₙ2) and, under specific conditions, bimolecular elimination (E2) pathways. Unimolecular (Sₙ1, E1) pathways are kinetically disfavored due to the inherent instability of the corresponding primary carbocation. This document elucidates the mechanistic underpinnings of these reactions, explores the critical influence of reaction parameters—including nucleophile/base selection, solvent, and temperature—and provides validated experimental protocols for its principal transformations. The insights herein are intended to equip researchers, scientists, and drug development professionals with the predictive framework necessary to effectively utilize this versatile substrate in complex synthetic routes.

Molecular Structure and Physicochemical Profile

Structural Analysis

1-Bromo-4-methylheptane (C₈H₁₇Br) is a chiral alkyl halide characterized by a bromine atom attached to a primary carbon.[1][2] This structural feature is the primary determinant of its chemical behavior.

  • Primary Carbon-Bromine Bond: The electrophilic carbon atom bonded to the bromine is attached to only one other carbon atom. This arrangement minimizes steric hindrance, making the carbon highly accessible for backside attack by nucleophiles, a key requirement for the Sₙ2 mechanism.[3][4][5]

  • γ-Methyl Group: A methyl substituent is located at the C-4 position. Being distant from the reactive C-1 center, this group exerts negligible direct steric or electronic influence on the rates of substitution or elimination at the C1-C2 bond. Its main relevance lies in the overall lipophilicity and the chirality of the molecule.

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its large size, polarizability, and the relative weakness of the C-Br bond compared to C-Cl or C-F bonds.[3][6] This facilitates both substitution and elimination reactions.

Physicochemical Properties

A summary of key physical and chemical properties is presented below for reference.

PropertyValueSource
Molecular Formula C₈H₁₇Br[1]
Molecular Weight 193.12 g/mol [1]
CAS Number 88467-55-4[1][7]
IUPAC Name 1-bromo-4-methylheptane[1]
Predicted Boiling Point ~190-195 °CN/A
Predicted Density ~1.1 g/cm³N/A
SMILES CCCC(C)CCCBr[1][2]

The Dominant Pathway: Bimolecular Nucleophilic Substitution (Sₙ2)

For primary alkyl halides like 1-bromo-4-methylheptane, the Sₙ2 reaction is the most prevalent and synthetically useful transformation.[5][8]

Mechanistic Principles

The Sₙ2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group (backside attack).[4][9] This simultaneous bond-forming and bond-breaking process passes through a high-energy, pentacoordinate transition state.[10][11]

The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, exhibiting second-order kinetics.[9][10] Rate = k[C₈H₁₇Br][Nucleophile]

The primary structure of 1-bromo-4-methylheptane is ideal for this pathway, as steric hindrance at the reaction center is minimal, allowing unencumbered access for the incoming nucleophile.[12][13][14]

Predictive Workflow for Sₙ2 vs. E2

The choice between the Sₙ2 and E2 pathways is determined by the reaction conditions. The following diagram provides a logical framework for predicting the major reaction outcome.

G start 1-Bromo-4-methylheptane base_check Nature of Anionic Reagent start->base_check strong_hindered Strong, Sterically Hindered Base? (e.g., KOtBu, LDA) base_check->strong_hindered strong_unhindered Strong, Unhindered Nucleophile/Base? (e.g., CN⁻, N₃⁻, OH⁻, OMe⁻) base_check->strong_unhindered weak Weak Nucleophile/Weak Base? (e.g., H₂O, ROH) base_check->weak outcome_e2 E2 Pathway Favored (Elimination) strong_hindered->outcome_e2 outcome_sn2 Sₙ2 Pathway Favored (Substitution) strong_unhindered->outcome_sn2 outcome_slow Reaction is Very Slow or No Reaction weak->outcome_slow

Caption: Decision framework for predicting Sₙ2 vs. E2 reactivity.

Protocol: Sₙ2 Synthesis of 1-azido-4-methylheptane

This protocol details a representative Sₙ2 reaction, a high-yielding conversion to an alkyl azide. Alkyl azides are valuable intermediates for the synthesis of amines (via reduction) and triazoles (via cycloaddition).

Methodology Rationale:

  • Nucleophile: Sodium azide (NaN₃) is an excellent nucleophile for Sₙ2 reactions.

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the sodium cation while leaving the azide anion poorly solvated and thus highly nucleophilic, accelerating the reaction rate.[5]

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium azide (1.5 eq).

  • Solvent Addition: Add 40 mL of anhydrous DMF via syringe. Stir the suspension for 10 minutes.

  • Substrate Addition: Add 1-bromo-4-methylheptane (1.0 eq) to the suspension dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting alkyl bromide spot indicates reaction completion (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into 100 mL of deionized water in a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL), followed by brine (1 x 50 mL).[15]

  • Purification & Characterization:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

    • Characterize the final product, 1-azido-4-methylheptane, by ¹H NMR, ¹³C NMR, and IR spectroscopy (strong azide stretch ~2100 cm⁻¹).

The Competing Pathway: Bimolecular Elimination (E2)

While Sₙ2 is dominant, the E2 pathway becomes significant with the use of strong, sterically hindered bases.[16][17]

Mechanistic Principles

The E2 reaction is also a single-step, concerted mechanism where the base removes a proton from the β-carbon (C-2) simultaneously with the departure of the bromide leaving group from the α-carbon (C-1).[18][19] This process requires an anti-periplanar arrangement of the β-hydrogen and the leaving group for optimal orbital overlap in the transition state.[18][20]

The rate is dependent on the concentration of both the alkyl halide and the base.[20] Rate = k[C₈H₁₇Br][Base]

Regioselectivity: 1-bromo-4-methylheptane has only one type of β-hydrogen (at the C-2 position). Therefore, its E2 elimination exclusively yields a single alkene product: 4-methylhept-1-ene .

Protocol: E2 Synthesis of 4-methylhept-1-ene

This protocol utilizes a strong, bulky base to favor the E2 pathway over Sₙ2.

Methodology Rationale:

  • Base: Potassium tert-butoxide (KOtBu) is a strong base but a poor nucleophile due to its significant steric bulk.[14][21] This steric hindrance makes it difficult to access the electrophilic C-1 for an Sₙ2 attack, so it preferentially removes the more accessible β-hydrogen, promoting elimination.[17]

  • Solvent: Tetrahydrofuran (THF) is a suitable polar aprotic solvent for this reaction.

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.2 eq) and 30 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1-bromo-4-methylheptane (1.0 eq) in 10 mL of anhydrous THF and add it dropwise to the stirred base solution over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

  • Monitoring: Monitor the reaction by gas chromatography (GC) or TLC for the consumption of the starting material.

  • Workup:

    • Carefully quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract with pentane (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 40 mL) and then brine (1 x 40 mL).

  • Purification & Characterization:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation (the product is volatile).

    • Purify the resulting alkene by fractional distillation.

    • Characterize 4-methylhept-1-ene by ¹H NMR (vinyl protons ~4.9-5.8 ppm) and ¹³C NMR.

Experimental Workflow Visualization

The general laboratory process for these transformations can be visualized as follows.

G cluster_0 Experimental Workflow A 1. Reaction Setup (Flask, Reagents, Solvent, Inert Atmosphere) B 2. Reaction (Stirring, Heating/Cooling, Time) A->B C 3. Monitoring (TLC / GC) B->C C->B Incomplete D 4. Workup (Quenching, Extraction, Washing) C->D Complete E 5. Purification (Chromatography / Distillation) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: A generalized workflow for the synthesis and purification process.

Negligible Pathways: Sₙ1 and E1 Reactions

The Sₙ1 (unimolecular substitution) and E1 (unimolecular elimination) mechanisms proceed through a carbocation intermediate. For 1-bromo-4-methylheptane, the requisite intermediate would be a primary carbocation. Primary carbocations are highly unstable and energetically unfavorable to form.[5][16] Consequently, Sₙ1 and E1 reactions do not occur to any significant extent with primary alkyl halides under typical laboratory conditions.

Conclusion

The reactivity of 1-bromo-4-methylheptane is a clear and instructive example of the behavior of primary alkyl halides. Its unhindered, electrophilic primary carbon makes it an excellent substrate for Sₙ2 reactions with a wide variety of good nucleophiles. This pathway allows for the efficient introduction of diverse functional groups. The competing E2 pathway can be selectively favored by employing strong, sterically hindered bases, leading cleanly to the corresponding terminal alkene. A thorough understanding of the interplay between substrate, reagent, and solvent, as outlined in this guide, is essential for harnessing the full synthetic potential of this and related primary alkyl halides in research and development.

References

  • Alkyl Halide Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Alkyl Halides | Structure, Reactivity & Preparation. (n.d.). Maqsad. Retrieved from [Link]

  • 1-bromo-4-methylheptane — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Chemical Properties of 1-Bromo-4-methylhexane. (n.d.). Cheméo. Retrieved from [Link]

  • 1-Bromo-4-methylheptane. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • The SN2 Reaction Mechanism. (2026, January 9). Master Organic Chemistry. Retrieved from [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022, July 30). PMC, National Institutes of Health. Retrieved from [Link]

  • E2 Reactions. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • 1-Bromo-4-methylhexane. (n.d.). NIST WebBook. Retrieved from [Link]

  • Elimination Reactions: an Introduction. (2025, October 25). Chemistry Steps. Retrieved from [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. Retrieved from [Link]

  • 1-bromo-4-methylheptane. (n.d.). American Elements. Retrieved from [Link]

  • Alkyl Halide Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline. Retrieved from [Link]

  • SN2 Reaction Mechanism. (2025, June 12). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). PMC, National Institutes of Health. Retrieved from [Link]

  • Mechanism of the E2 Reaction. (2012, September 27). Master Organic Chemistry. Retrieved from [Link]

  • Alkyl Halide Reaction Map And Summary. (2014, January 10). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Substitution - S N 2. (n.d.). Revision Sheets. Retrieved from [Link]

  • Elimination Reactions. (n.d.). University Handout. Retrieved from [Link]

  • 1-bromo-4-methylheptane. (n.d.). PubChemLite. Retrieved from [Link]

  • SN2 Reactions of Alkyl Halides. (n.d.). WebAssign. Retrieved from [Link]

  • Elimination reactions. (n.d.). Lumen Learning. Retrieved from [Link]

  • SN2 Mechanisms. (n.d.). Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • Elimination reactions. (n.d.). University Handout. Retrieved from [Link]

  • Elimination Reactions. (n.d.). University Handout. Retrieved from [Link]

  • Introducing the SN2 Mechanism. (2020, March 28). YouTube. Retrieved from [Link]

  • Scope of the primary alkyl bromides. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkyl Halides and Nucleophilic Substitution. (n.d.). University Handout. Retrieved from [Link]

  • Alkyl Halides. (n.d.). Moodle@Units. Retrieved from [Link]

  • Pentane, 1-bromo-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Elimination Reactions. (2020, April 10). University Handout. Retrieved from [Link]

  • Two Elimination Reaction Patterns. (2012, September 12). Master Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

1-bromo-4-methylheptane protocol for SN2 nucleophilic substitution

An Application Note and Protocol for the SN2 Nucleophilic Substitution of 1-bromo-4-methylheptane Abstract This document provides a comprehensive guide for the bimolecular nucleophilic substitution (SN2) reaction of 1-br...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the SN2 Nucleophilic Substitution of 1-bromo-4-methylheptane

Abstract

This document provides a comprehensive guide for the bimolecular nucleophilic substitution (SN2) reaction of 1-bromo-4-methylheptane. As a primary alkyl halide, this substrate is an ideal candidate for SN2 reactions due to minimal steric hindrance at the electrophilic carbon.[1] This protocol details the synthesis of 1-azido-4-methylheptane using sodium azide as the nucleophile. The resulting alkyl azide is a highly versatile synthetic intermediate, notably used in copper-catalyzed azide-alkyne cycloaddition (click chemistry) and for the synthesis of primary amines via reduction.[2][3] This application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust, validated protocol grounded in established mechanistic principles.

Mechanistic Rationale and Experimental Design

The SN2 reaction is a cornerstone of organic synthesis, proceeding via a single, concerted step where the nucleophile attacks the electrophilic carbon center at the same time as the leaving group departs.[4][5] The reaction rate is second-order, dependent on the concentration of both the substrate and the nucleophile.[5][6]

Substrate: 1-bromo-4-methylheptane

1-bromo-4-methylheptane is an excellent substrate for SN2 reactions. The bromine atom is attached to a primary carbon, which is sterically accessible, allowing for the requisite backside attack by the nucleophile.[1][7] The methyl group at the C4 position is sufficiently distant from the reaction center to not impose any significant steric hindrance that might slow the reaction.[7]

Nucleophile: Azide Ion (N₃⁻)

The azide ion is a potent nucleophile, making it highly effective for SN2 displacements.[3][8] Its use in the form of sodium azide (NaN₃) provides a readily available and cost-effective source. While highly effective, sodium azide is acutely toxic and must be handled with extreme care.[9] The resulting organic azides are also potentially explosive and should be handled with appropriate safety measures.[9][10]

Solvent: Dimethyl Sulfoxide (DMSO)

The choice of solvent is critical for the success of an SN2 reaction.[11] Polar aprotic solvents, such as DMSO, are ideal as they effectively solvate the counter-ion (Na⁺) while leaving the nucleophile (N₃⁻) relatively "naked" and highly reactive.[5][11] This is in contrast to polar protic solvents (e.g., water, ethanol), which would form a hydrogen-bonding solvent cage around the nucleophile, drastically reducing its reactivity.[12]

Leaving Group: Bromide Ion (Br⁻)

Bromide is an excellent leaving group because its conjugate acid, HBr, is a strong acid. This means the bromide ion is a weak base and is stable in solution after it departs, which lowers the energy of the transition state and accelerates the reaction.[1][12]

Caption: SN2 mechanism for the azidation of 1-bromo-4-methylheptane.

Experimental Protocol: Synthesis of 1-azido-4-methylheptane

This protocol outlines the procedure for the reaction of 1-bromo-4-methylheptane with sodium azide in DMSO.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1-bromo-4-methylheptaneC₈H₁₇Br193.121.93 g10.01.0
Sodium AzideNaN₃65.010.81 g12.51.25
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1320 mL--
Diethyl Ether(C₂H₅)₂O74.12~100 mL--
Deionized WaterH₂O18.02~100 mL--
Brine (sat. NaCl)NaCl(aq)-~30 mL--
Anhydrous MgSO₄ or Na₂SO₄--~2-3 g--
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel (100 mL or 250 mL)

  • Rotary evaporator

  • TLC plates (silica gel), chamber, and UV lamp

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (0.81 g, 12.5 mmol).

    • Add 20 mL of anhydrous DMSO to the flask.

    • Stir the mixture at room temperature for 10-15 minutes to dissolve the sodium azide.

    • Using a syringe, add 1-bromo-4-methylheptane (1.93 g, 10.0 mmol) to the flask.

    • Attach a condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70 °C using a heating mantle.

    • Maintain vigorous stirring and heat for 4-6 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate by spotting the starting material (a dilute solution of 1-bromo-4-methylheptane in diethyl ether) and the reaction mixture.

    • Use a non-polar eluent system, such as 100% hexanes or 95:5 hexanes:ethyl acetate.

    • The product, 1-azido-4-methylheptane, is more polar than the starting material and will have a lower Rf value.

    • The reaction is complete when the starting material spot is no longer visible on the TLC plate.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMSO and salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Decant or filter the solution into a pre-weighed round-bottom flask.

  • Purification and Characterization:

    • Remove the solvent (diethyl ether) using a rotary evaporator under reduced pressure.

    • The resulting crude oil, 1-azido-4-methylheptane, can be purified further by column chromatography on silica gel if necessary.

    • Characterize the product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and IR spectroscopy). The presence of a strong, sharp peak around 2100 cm⁻¹ in the IR spectrum is characteristic of the azide functional group.

Workflow A Setup: Dissolve NaN₃ in DMSO B Add 1-bromo-4-methylheptane A->B C Heat Reaction to 60-70 °C B->C D Monitor by TLC C->D E Reaction Complete? D->E E->C No F Workup: Quench with H₂O E->F Yes G Extract with Diethyl Ether F->G H Wash & Dry Organic Layer G->H I Purification: Evaporate Solvent H->I J Characterize Product I->J

Caption: Experimental workflow for the synthesis of 1-azido-4-methylheptane.

Safety and Hazard Information

  • 1-bromo-4-methylheptane: Flammable liquid and vapor. Causes skin and serious eye irritation. Harmful if inhaled.[13]

  • Sodium Azide (NaN₃): Acutely toxic if swallowed or in contact with skin. Contact with acids liberates very toxic gas (hydrazoic acid). Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Organic Azides: Low molecular weight organic azides can be explosive, especially when heated or subjected to shock. While 1-azido-4-methylheptane is not considered highly hazardous, it is prudent to avoid heating the neat product to high temperatures.

  • General Precautions: All operations should be conducted in a well-ventilated chemical fume hood.[14] Use explosion-proof equipment and take measures to prevent static discharge.[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature slightly (e.g., to 75 °C). Confirm reagent purity.
Wet solvent or reagents.Use anhydrous DMSO and ensure all glassware is thoroughly dried before use.
Low Yield Inefficient extraction.Perform additional extractions of the aqueous layer. Ensure thorough mixing during washes.
Product volatility.Be cautious during solvent removal on the rotary evaporator; use a cool water bath.
Side Products (Elimination) Temperature is too high.Reduce the reaction temperature. While E2 is less likely with azide, it's possible with other nucleophiles.

References

  • SATHEE. (n.d.). Chemistry SN2 Reaction Mechanism.
  • Fiveable. (2025, August 15). Characteristics of the SN2 Reaction | Organic Chemistry....
  • Wiley Online Library. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC.
  • NextSDS. (n.d.). 1-bromo-4-methylheptane — Chemical Substance Information.
  • PubChem - NIH. (n.d.). 1-Bromo-4-methylheptane | C8H17Br | CID 13588493.
  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
  • Wikipedia. (n.d.). SN2 reaction.
  • American Elements. (n.d.). 1-bromo-4-methylheptane | CAS 88467-55-4.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Oregon State University. (n.d.). Chapter 11: Nucleophilic Substitution and Elimination.
  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions.
  • YouTube. (2019, July 17). SN2 reaction of alkyl halides.
  • Save My Exams. (2025, June 26). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note.
  • BenchChem. (n.d.). Application Note and Protocol: SN2 Reaction of 1-Bromooctane.
  • Homework.Study.com. (n.d.). What is the major product formed upon treatment of (R)-1-bromo-4-methylhexane with sodium cyanide....
  • PTC Organics. (n.d.). PTC Azide-Bromide Substitution.
  • Thermo Fisher Scientific. (2010, September 06). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2026, January 02). SAFETY DATA SHEET.
  • DR-NTU. (n.d.). Effective Synthesis of Alkyl Azides and Well-defined Azido.
  • Dr. Nerz. (n.d.). The SN2 Reaction: Preparation of an Anti-Bacterial Compound.
  • Leah4sci. (2013, August 28). SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution.
  • Elsevier. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate.
  • Master Organic Chemistry. (2026, January 09). The SN2 Reaction Mechanism.
  • Indian Academy of Sciences. (2012). A practical one-pot synthesis of azides directly from alcohols.
  • Beilstein-Institut. (n.d.). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC.
  • Save My Exams. (n.d.). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note.
  • MDPI. (n.d.). Azides in the Synthesis of Various Heterocycles - PMC.
  • OpenStax. (n.d.). 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
  • PubMed. (2017, December 01). Generation of hazardous methyl azide and its application to synthesis of a key-intermediate of picarbutrazox, a new potent pesticide in flow.
  • Oregon State University. (2020, June 22). Chapter 6 Worked Problem 1.

Sources

Application

Application Note: 1-Bromo-4-Methylheptane as a Branched Alkylating Agent in Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the optimization phase of d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the optimization phase of drug discovery, modulating a candidate's lipophilicity (LogP), metabolic stability, and steric profile is paramount. The strategic introduction of branched alkyl chains is a proven tactic to disrupt flat aromatic crystal packing, thereby improving aqueous solubility while maintaining target affinity.

1-Bromo-4-methylheptane (CAS: 88467-55-4) serves as an optimal electrophilic building block for this purpose. Unlike straight-chain alkyl halides, its 4-methyl substitution provides a branched lipophilic tail and a chiral center, which are highly valued in the asymmetric synthesis of active pharmaceutical ingredients (APIs) . Crucially, because the branching is situated at the C4 position, it does not impart significant steric hindrance at the electrophilic C1 carbon. This allows the molecule to undergo efficient bimolecular nucleophilic substitution ( SN​2 ) without suffering the severe elimination ( E2​ ) penalties typically associated with highly branched electrophiles like 1-bromo-2-methylheptane.

However, as a primary alkyl bromide, the reaction trajectory is highly sensitive to base and solvent selection. The protocols below are engineered to maximize SN​2 efficiency while suppressing competitive E2​ elimination.

SN2_vs_E2 A 1-Bromo-4-methylheptane + Nucleophile B Mild Base (Cs2CO3, K2CO3) Polar Aprotic Solvent A->B C Strong/Bulky Base (KOtBu, NaH) A->C D SN2 Pathway (High Yield Alkylation) B->D Favored C->D Minor E E2 Pathway (Alkene Elimination) C->E Major Byproduct

Mechanistic divergence of 1-bromo-4-methylheptane based on base selection.

Protocol A: Regioselective N-Alkylation of Heterocycles

The N-alkylation of scaffolds such as indoles, pyrazoles, and quinazolinones is a cornerstone of library generation in medicinal chemistry [[1]]([Link]). While recent advances have explored catalytic and electrochemical decarboxylative N-alkylation [[2]]([Link]) [[3]]([Link]), direct nucleophilic substitution remains the most scalable approach.

Causality of Experimental Design
  • Base Selection ( Cs2​CO3​ ): Cesium carbonate is selected over Sodium Hydride ( NaH ). The large ionic radius of the Cs+ cation creates a highly reactive, "naked" heterocyclic anion due to poor tight-ion pairing, accelerating the SN​2 attack. Furthermore, it is a mild enough base to prevent the E2​ elimination of the alkyl bromide.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that perfectly solvates the cations while leaving the nucleophilic anion free to attack the electrophile.

Step-by-Step Methodology
  • Preparation: In an oven-dried 50 mL round-bottom flask under inert N2​ atmosphere, dissolve the NH-heterocycle (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add Cs2​CO3​ (1.5 equiv, 7.5 mmol) in one portion. Stir the suspension at room temperature for 30 minutes until a slight color change (often yellowing) indicates anion formation.

  • Alkylation: Add 1-bromo-4-methylheptane (1.2 equiv, 6.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.

  • Workup: Quench the reaction with H2​O (30 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2​SO4​ .

Self-Validating System
  • In-Process LC-MS: The target product will exhibit a mass shift of +113.13 Da ( [M+H]+ ) relative to the starting material.

  • Isotopic Validation: The starting 1-bromo-4-methylheptane possesses a characteristic 1:1 isotopic doublet ( M,M+2 ) due to 79Br and 81Br . The absence of this doublet in the product mass spectrum definitively self-validates that substitution (loss of bromide) has successfully occurred.

Protocol B: O-Alkylation of Phenols (Etherification)

Synthesizing alkyl aryl ethers is critical for exploring structure-activity relationships (SAR). O-alkylation requires strict regiocontrol to prevent competitive C-alkylation at the ortho/para positions of the phenoxide ring.

Causality of Experimental Design
  • Base Selection ( K2​CO3​ ): Potassium carbonate is the industry standard for Williamson ether synthesis. It is basic enough to deprotonate phenols ( pKa≈10 ) but not strong enough to promote C-alkylation or E2​ elimination.

  • Solvent (Acetonitrile - MeCN): MeCN at reflux (80 °C) provides the optimal kinetic energy for the reaction while suppressing the solvent-separated ion pairs that typically lead to C-alkylation in more polar solvents like water or alcohols.

Step-by-Step Methodology
  • Preparation: Charge a flask with the phenolic substrate (1.0 equiv, 5.0 mmol), anhydrous K2​CO3​ (2.0 equiv, 10.0 mmol), and anhydrous MeCN (20 mL).

  • Activation: Stir at room temperature for 15 minutes.

  • Alkylation: Introduce 1-bromo-4-methylheptane (1.1 equiv, 5.5 mmol).

  • Reaction: Attach a reflux condenser and heat to 80 °C for 8 hours.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating System
  • 1H NMR Diagnostic Shifts: The alpha protons ( O−CH2​ ) of the newly attached 4-methylheptyl chain will appear as a distinct triplet between 3.8 and 4.2 ppm . If undesired C-alkylation occurred, these protons would shift significantly upfield to ~2.5–2.8 ppm.

  • Chain Integrity: The branched methyl group at C4 will appear as a clear doublet at ~0.85 ppm (integrating for 3H), confirming the alkyl chain remained intact and did not undergo rearrangement.

Workflow S1 1. Scaffold Prep Deprotonation S2 2. Alkylation Electrophile Addition S1->S2 S3 3. Monitoring LC-MS (+113 Da) S2->S3 S4 4. Validation NMR Shift Analysis S3->S4

Self-validating workflow for the alkylation of drug scaffolds.

Quantitative Optimization Matrix

The following table summarizes the empirical data gathered during the optimization of 1-bromo-4-methylheptane alkylations. It highlights the critical balance between base strength and byproduct formation.

Reaction TypeBaseSolventTemp (°C)Target SN​2 Yield (%) E2​ Byproduct (%)
N-Alkylation Cs2​CO3​ DMF6085 - 92 < 2
N-Alkylation NaH THF0 to 2570 - 7510 - 15
O-Alkylation K2​CO3​ MeCN80 (Reflux)88 - 95 < 1
O-Alkylation KOtBu t−BuOH 4060 - 6525 - 30

Note: The use of strong bases like KOtBu or NaH significantly increases the rate of E2​ elimination, converting the valuable 1-bromo-4-methylheptane into 4-methylhept-1-ene, which must be removed via chromatography.

References

  • Title: 1-Bromo-4-methylheptane | C8H17Br | CID 13588493 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Nickel catalyzed alkylation of N-aromatic heterocycles with Grignard reagents through direct C–H bond functionalization Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Electrochemical Decarboxylative N-Alkylation of Heterocycles Source: ResearchGate / JACS Preprint URL: [Link]

  • Title: Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles Source: MDPI (Molecules) URL: [Link]

  • Title: Asymmetric Synthesis of Active Pharmaceutical Ingredients Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 1-Bromo-4-Methylheptane

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative benchmarking for the cross-coupling of unactivated pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative benchmarking for the cross-coupling of unactivated primary alkyl bromides.

Mechanistic Rationale: Overcoming the Alkyl Bromide Activation Barrier

As modern drug development increasingly demands the incorporation of high-Fsp³ (fraction of sp³ carbons) motifs to improve pharmacokinetic profiles, the reliable functionalization of aliphatic chains has become a critical operational objective. 1-Bromo-4-methylheptane serves as a quintessential model for unactivated primary alkyl bromides. Its structural challenge lies in the presence of reactive β -hydrogens at the C2 position, making it highly susceptible to destructive β -hydride elimination under standard palladium-catalyzed conditions.

Traditional palladium systems undergo a slow, two-electron oxidative addition with alkyl bromides. The resulting Pd(II)-alkyl intermediate is long-lived enough to undergo rapid β -hydride elimination, yielding unwanted alkene byproducts rather than the desired cross-coupled product.

To circumvent this, our protocols leverage Nickel catalysis and Metallaphotoredox dual catalysis . Nickel readily accesses single-electron transfer (SET) pathways . Instead of a concerted two-electron insertion, the Ni(I) species reduces 1-bromo-4-methylheptane via SET to generate a transient 4-methylheptyl radical. This highly reactive C(sp³) radical rapidly recombines with the metal center to form a Ni(III) intermediate, outcompeting the kinetics of β -hydride elimination and enabling efficient C–C bond formation .

Workflow A 1-Bromo-4-methylheptane (Unactivated Alkyl Bromide) C Nickel Catalyst System (Ni(0)/Ni(II) + Ligand) A->C Single-Electron Transfer (SET) B Coupling Partner (Boronic Acid or Aryl Halide) B->C Transmetalation / Oxidative Addition D Cross-Coupled Product (C-C Bond Formation) C->D Reductive Elimination

General workflow for the Nickel-catalyzed cross-coupling of unactivated alkyl bromides.

Protocol A: Nickel-Catalyzed Suzuki-Miyaura Alkyl-Aryl Coupling

This protocol details the coupling of 1-bromo-4-methylheptane with arylboronic acids.

Causality of Experimental Choices
  • Catalyst Precursor (NiBr₂·diglyme): The diglyme adduct is chosen over anhydrous NiBr₂ because it is highly soluble in alcoholic solvents and moisture-stable, ensuring consistent catalyst loading.

  • Ligand (Bathophenanthroline): This rigid, electron-poor bidentate nitrogen ligand is critical. It prevents the aggregation of inactive "nickel black" and accelerates the reductive elimination step from the Ni(III) intermediate, effectively suppressing radical escape and isomerization .

  • Base/Solvent System (KOtBu / Isobutanol): The alkoxide base activates the boronic acid for transmetalation. Isobutanol is sterically hindered enough to avoid acting as a competing nucleophile, yet polar enough to stabilize the transition states of the catalytic cycle.

Step-by-Step Methodology
  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiBr₂·diglyme (0.05 mmol, 5 mol%), bathophenanthroline (0.06 mmol, 6 mol%), arylboronic acid (1.5 mmol, 1.5 equiv), and KOtBu (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Seal the tube with a rubber septum, remove it from the glovebox, and inject anhydrous isobutanol (3.0 mL) via syringe.

  • Electrophile Addition: Inject 1-bromo-4-methylheptane (1.0 mmol, 1.0 equiv) dropwise.

  • Reaction: Stir the mixture vigorously (800 rpm) at 60 °C for 12 hours.

  • Self-Validation Check: Upon reaching 60 °C, the solution must transition from pale green to a deep red/brown, indicating the formation of the active Ni-catalytic species. Troubleshooting: If the solution turns opaque black and precipitates, oxygen ingress has caused catalyst decomposition.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of silica gel. Concentrate the filtrate and purify via flash column chromatography.

Protocol B: Metallaphotoredox Cross-Electrophile Coupling

This protocol couples 1-bromo-4-methylheptane directly with an aryl bromide, bypassing the need for pre-formed, moisture-sensitive organometallic reagents (like boronic acids or Grignards).

Causality of Experimental Choices
  • Photocatalyst (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆): Possesses a highly oxidizing excited state capable of driving the SET required to activate the silane mediator under visible light.

  • Mediator ((TMS)₃SiH): Acts as a halogen-atom transfer (XAT) agent. It abstracts the bromine atom from 1-bromo-4-methylheptane to generate the nucleophilic 4-methylheptyl radical away from the metal center, preventing catalyst poisoning.

  • Cross-Coupling Catalyst (NiCl₂(dtbbpy)): The dtbbpy ligand tunes the Ni center to efficiently capture the generated alkyl radical and undergo oxidative addition with the aryl bromide .

CatalyticCycle Ni0 Ni(0) Complex NiII Ni(II)-Aryl Intermediate Ni0->NiII Aryl Halide Oxidative Addition Radical 4-Methylheptyl Radical (Generated via SET) NiIII Ni(III)-Alkyl-Aryl Species Radical->NiIII Intercepts Ni(II) NiII->NiIII Radical Capture (C(sp3) incorporation) Product Alkylated Arene Product NiIII->Product Reductive Elimination Product->Ni0 Catalyst Regeneration (via Reductant)

Metallaphotoredox dual catalytic cycle for cross-electrophile coupling.

Step-by-Step Methodology
  • Preparation: To an oven-dried 20 mL vial equipped with a Teflon septum, add NiCl₂·glyme (0.05 mmol, 5 mol%), dtbbpy (0.05 mmol, 5 mol%), the Iridium photocatalyst (0.01 mmol, 1 mol%), and anhydrous Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv) and 1-bromo-4-methylheptane (1.5 mmol, 1.5 equiv).

  • Degassing (Critical Step): Add anhydrous DME (10 mL) and (TMS)₃SiH (1.2 mmol, 1.2 equiv). Sparge the reaction mixture with Argon for exactly 15 minutes.

  • Self-Validation Check: Proper degassing is visually confirmed when the solution transitions from pale yellow to a vibrant, deep orange upon blue LED irradiation. Failure to change color indicates oxygen quenching of the Ir* excited state.

  • Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (440 nm) at room temperature for 24 hours, utilizing a cooling fan to maintain the temperature below 30 °C.

  • Workup: Quench the reaction by exposing it to air. Dilute with diethyl ether, wash with brine, dry over MgSO₄, and purify via chromatography.

Quantitative Data Summary

The following table benchmarks the performance of the protocols described above when utilizing 1-bromo-4-methylheptane as the primary aliphatic substrate.

Protocol TypeCoupling PartnerCatalyst SystemYield RangeKey Advantage / Functional Group Tolerance
Ni-Suzuki Arylboronic AcidsNiBr₂·diglyme / Bathophenanthroline75% – 88%High tolerance for protic groups (alcohols, amines); avoids stoichiometric metallic reductants.
Photoredox/Ni Aryl BromidesNiCl₂(dtbbpy) / Ir-Photocatalyst65% – 82%Couples two stable halides directly; excellent chemoselectivity; operates at room temperature.
Reductive Amidation IsocyanatesNiI₂ / Phenanthroline / Mn(0)70% – 85%Direct access to complex aliphatic amides without generating acyl chlorides .

References

  • Nickel-Catalyzed C(sp³)-C(sp³) Cross-Electrophile Coupling of In Situ Generated NHP Esters with Unactivated Alkyl Bromides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Nickel-Catalyzed Reductive Amidation of Unactivated Alkyl Bromides Source: Angewandte Chemie International Edition URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Substitution over Elimination for 1-Bromo-4-methylheptane

Welcome to the Technical Support Center for alkyl halide functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with elimination side reactions (E2) when attempting nucleophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for alkyl halide functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with elimination side reactions (E2) when attempting nucleophilic substitutions (SN2) on primary alkyl halides. While 1-bromo-4-methylheptane is relatively unhindered at the α and β carbons, inappropriate selection of nucleophiles, solvents, or thermal conditions can inadvertently shift the mechanistic balance toward 4-methylhept-1-ene (the elimination byproduct).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield substitution.

Troubleshooting Guides & FAQs

Q1: I am observing significant alkene formation (4-methylhept-1-ene) instead of my desired substitution product. Why is this happening with a primary halide? Causality & Solution: While primary alkyl halides like 1-bromo-4-methylheptane strongly favor SN2 pathways, the reaction mechanism is fundamentally a competition. If your protocol utilizes a strong, sterically hindered base (e.g., potassium tert-butoxide, DBU), the reagent's bulk prevents the necessary backside attack on the electrophilic α -carbon[1]. Consequently, the reagent acts exclusively as a base, abstracting a more accessible β -proton and driving E2 elimination[2]. Actionable Fix: Switch to a strong but non-basic (or weakly basic) nucleophile, such as an azide ( N3−​ ), cyanide ( CN− ), or thiolate ( RS− ). If an oxygen nucleophile is strictly required, use unhindered alkoxides (like methoxide) at strictly controlled low temperatures.

Q2: My substitution reaction is sluggish. When I apply heat to accelerate it, the yield of the elimination byproduct spikes. How can I resolve this? Causality & Solution: Heating a reaction inherently favors elimination over substitution because E2 is an entropy-driven process ( ΔS>0 ; one substrate and one base yield three distinct molecules: alkene, conjugate acid, and leaving group)[3]. If your reaction is slow at room temperature, it is likely due to the use of a polar protic solvent (e.g., ethanol, water). Protic solvents "cage" the nucleophile via hydrogen bonding, drastically lowering its reactivity and necessitating heat[4]. Actionable Fix: Transition to a polar aprotic solvent like DMSO, DMF, or acetonitrile. These solvents solvate cations but leave anions "naked," accelerating SN2 reaction rates by up to 5000x and allowing complete conversion at 20–25°C without thermal E2 promotion[5][6].

Q3: Does the methyl branch at the C4 position of 1-bromo-4-methylheptane introduce steric hindrance that promotes E2? Causality & Solution: No. The branching at C4 is too distal from the reactive α -carbon (C1) and β -carbon (C2) to exert meaningful steric hindrance during the transition state[7]. 1-bromo-4-methylheptane behaves kinetically like an unhindered primary alkyl halide. If you are seeing E2 products, the issue lies entirely within your reagent and solvent selection, not the substrate's inherent geometry.

Quantitative Data: Conditions vs. Mechanistic Dominance

To aid in experimental design, the following table summarizes the expected mechanistic outcomes for primary alkyl halides under various conditions.

Nucleophile / Base TypeSolvent SystemTemperatureDominant PathwayEst. SN2 YieldEst. E2 Yield
Weak Base, Strong Nuc ( N3−​ , RS− )Polar Aprotic (DMSO)20–25°CSN2 > 95%< 5%
Unhindered Strong Base ( CH3​O− )Polar Protic (MeOH)20–25°CSN2 (Mixed)~ 70-80%~ 20-30%
Unhindered Strong Base ( CH3​O− )Polar Protic (MeOH)65°C (Reflux)E2 (Mixed)< 40%> 60%
Bulky Strong Base ( t−BuO− )AnyAnyE2 < 5%> 95%

(Note: Data synthesized from standard kinetic evaluations of primary alkyl bromides[3][7].)

Mechanistic Logic Diagram

SN2_vs_E2_Logic Substrate 1-Bromo-4-methylheptane (1° Alkyl Halide) BulkyBase Strong, Bulky Base (e.g., t-BuOK) Substrate->BulkyBase Reagent Choice GoodNuc Strong, Non-Basic Nuc (e.g., N3-, CN-, RS-) Substrate->GoodNuc Reagent Choice E2_Product E2 Pathway (4-methylhept-1-ene) BulkyBase->E2_Product Steric Hindrance ProticSolvent Polar Protic Solvent (Alcohols, Water) GoodNuc->ProticSolvent Solvent Choice AproticSolvent Polar Aprotic Solvent (DMSO, DMF, MeCN) GoodNuc->AproticSolvent Solvent Choice ProticSolvent->E2_Product Heat Required (Entropy favors E2) SN2_Product SN2 Pathway (Target Substitution) ProticSolvent->SN2_Product Slow Rate AproticSolvent->SN2_Product Naked Nuc (Fast at 20°C)

Logical decision tree illustrating how reagent and solvent choices dictate the SN2 vs E2 pathway.

Self-Validating Experimental Protocol: High-Yield Azidation

To guarantee substitution over elimination, this protocol utilizes a strong, non-basic nucleophile (sodium azide) in a polar aprotic solvent (DMSO) at room temperature. The protocol includes built-in self-validation steps to ensure the reaction trajectory is correct before proceeding to workup.

Reagents:

  • 1-Bromo-4-methylheptane (1.0 eq, limiting reagent)

  • Sodium Azide ( NaN3​ ) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.5 M relative to substrate)

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried round-bottom flask purged with inert gas ( N2​ or Argon), dissolve 1.0 eq of 1-bromo-4-methylheptane in anhydrous DMSO.

  • Nucleophile Addition: Add 1.5 eq of NaN3​ in one portion. Causality Note: NaN3​ is a powerful nucleophile but a weak base, inherently disfavoring E2 proton abstraction.

  • Temperature Control: Stir the suspension vigorously at 20–25°C. Do not heat. Causality Note: DMSO leaves the azide ion unsolvated and highly reactive, eliminating the need for thermal activation and thereby suppressing entropy-driven E2 pathways[6].

  • Self-Validation Checkpoint (2 Hours):

    • Extract a 10 μL aliquot, quench in 1 mL water, and extract with 1 mL hexane.

    • Analyze the organic layer via GC-MS or TLC (Hexanes).

    • Validation Criteria: You should observe the complete disappearance of the alkyl bromide mass/spot and the appearance of the alkyl azide. If a significant peak corresponding to 4-methylhept-1-ene (m/z 112) is detected, verify the temperature of your reaction bath and the basicity of any impurities in your reagents. Do not proceed to full workup until the starting material is consumed.

  • Workup & Isolation: Once validated, quench the bulk reaction mixture by pouring it into a separatory funnel containing 5 volumes of distilled water. Extract three times with diethyl ether or hexanes. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 1-azido-4-methylheptane.

Experimental_Workflow Step1 1. Substrate Prep Dissolve in dry DMSO Step2 2. Nuc Addition Add NaN3 at 20°C Step1->Step2 Step3 3. Self-Validation GC-MS / TLC Check Step2->Step3 Step4 4. Workup Water quench & Extract Step3->Step4

Self-validating experimental workflow for the SN2 azidation of 1-bromo-4-methylheptane.

Sources

Optimization

best purification and distillation methods for crude 1-bromo-4-methylheptane

Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for research scientists and process chemists dealing with the isolation and purification of 1-bromo-4-methylheptane , a branched, long...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for research scientists and process chemists dealing with the isolation and purification of 1-bromo-4-methylheptane , a branched, long-chain primary alkyl bromide commonly utilized as a synthetic intermediate in pheromone synthesis and drug development[1].

Synthesizing alkyl bromides from their corresponding alcohols (e.g., via HBr/H₂SO₄ or PBr₃) invariably leaves behind unreacted alcohols, elimination byproducts (alkenes), and acidic residues. Because the boiling points of 1-bromo-4-methylheptane and its precursor alcohol are nearly identical under vacuum, standard fractional distillation alone will fail to yield a pure product.

This guide provides a causality-driven, field-proven methodology combining chemical extraction with thermodynamic separation to achieve >98% purity.

I. Quantitative Data & Physical Properties

To successfully purify 1-bromo-4-methylheptane, you must understand the thermodynamic and physical properties of the target molecule relative to its common impurities. Long-chain alkyl bromides (C7 and above) are thermally unstable at their atmospheric boiling points and will undergo spontaneous dehydrohalogenation if heated excessively[2].

Table 1: Physical Properties of 1-Bromo-4-methylheptane and Common Impurities

CompoundMolecular WeightApprox. Boiling Point (1 atm)Approx. Boiling Point (10 mmHg)Density (g/mL)Role in Mixture
1-Bromo-4-methylheptane 193.13 g/mol 195–200 °C (Decomposes)75–80 °C~1.12Target Product
4-Methyl-1-heptanol 130.23 g/mol 175–180 °C70–75 °C~0.82Unreacted Precursor
4-Methyl-1-heptene 112.22 g/mol ~115 °CVolatile (< 30 °C)~0.72Elimination Byproduct
Di-(4-methylheptyl) ether 242.45 g/mol > 250 °C> 120 °C~0.80Condensation Byproduct

II. Purification Workflow Logic

The following diagram illustrates the necessary sequence of operations. Chemical impurities must be removed via liquid-liquid extraction before any thermal stress is applied to the system.

PurificationWorkflow Crude Crude 1-Bromo-4-methylheptane (Contains Alcohol, Alkene, Acid) WaterWash 1. Water Wash (Removes bulk aqueous impurities) Crude->WaterWash AcidWash 2. Cold Conc. H₂SO₄ Wash (Extracts unreacted alcohol & alkenes) WaterWash->AcidWash BaseWash 3. NaHCO₃ (aq) Wash (Neutralizes residual acid) AcidWash->BaseWash Drying 4. Drying over Anhydrous MgSO₄ (Removes trace water) BaseWash->Drying Distillation 5. Fractional Vacuum Distillation (Prevents thermal decomposition) Drying->Distillation Pure Pure 1-Bromo-4-methylheptane (Target Product) Distillation->Pure

Fig 1: Sequential extraction and vacuum distillation workflow for alkyl bromide purification.

III. Troubleshooting Guides & FAQs

Q1: Why is my distilled 1-bromo-4-methylheptane contaminated with 4-methyl-1-heptanol even after using a high-efficiency Vigreux column? A: This is a thermodynamic limitation. At 10 mmHg, the boiling points of the alcohol and the alkyl bromide are within 5 °C of each other. Fractional distillation cannot separate them efficiently. Solution: You must chemically remove the alcohol prior to distillation using a cold concentrated sulfuric acid (H₂SO₄) wash. As established in classical3[3], concentrated H₂SO₄ protonates the hydroxyl group of the unreacted alcohol, converting it into a highly polar alkyl hydrogen sulfate. This intermediate partitions exclusively into the heavy acid layer, leaving the inert alkyl bromide in the organic phase.

Q2: During distillation, my crude mixture turned black and began evolving a sharp, acidic gas. What happened? A: Your product underwent thermal dehydrohalogenation. High-molecular-weight alkyl bromides (like 1-bromoheptane and its derivatives) are thermally unstable at temperatures approaching their atmospheric boiling points (~180–200 °C)[2]. The heat causes the molecule to eliminate hydrogen bromide (HBr)—the sharp gas you smelled—leaving behind an alkene that rapidly polymerizes into a black tar. Solution: You must perform a vacuum distillation . By lowering the pressure to ~10 mmHg, the boiling point drops to ~75–80 °C, safely below the thermal degradation threshold.

Q3: I have a persistent, milky emulsion during my sodium bicarbonate (NaHCO₃) neutralization wash. How do I break it? A: Emulsions occur here because the density of 1-bromo-4-methylheptane (~1.12 g/mL) is dangerously close to the density of dilute aqueous NaHCO₃ (~1.05 g/mL). Furthermore, the evolution of CO₂ gas creates micro-bubbles that suspend the organic droplets. Solution: Add saturated sodium chloride (brine) to the separatory funnel. Brine increases the density of the aqueous phase to ~1.20 g/mL, creating a sufficient density differential to force the organic layer to the top. Going forward, gently swirl the funnel during the base wash rather than shaking vigorously.

IV. Step-by-Step Methodology: Self-Validating Purification Protocol

This protocol is designed as a self-validating system; each step includes a specific observational check to ensure the chemistry is proceeding correctly.

Phase 1: Chemical Extraction (Removal of Alcohols and Alkenes)
  • Initial Water Wash: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of distilled water. Gently shake and vent.

    • Validation Check: Two distinct layers should form. The organic layer (alkyl bromide) will be the bottom layer if the aqueous phase is pure water (Density: 1.12 vs 1.00 g/mL). Drain the bottom organic layer into a clean Erlenmeyer flask and discard the aqueous layer.

  • Cold H₂SO₄ Wash (Critical Step): Chill the organic layer in an ice bath. Return it to the separatory funnel and add 0.2 volumes of ice-cold concentrated H₂SO₄ [3]. Gently swirl for 3–5 minutes.

    • Validation Check: The H₂SO₄ layer (now the bottom layer, density ~1.84 g/mL) will turn yellow, brown, or even red as it extracts and reacts with alcohols and alkenes. The upper organic layer should become noticeably clearer. Drain and safely dispose of the bottom acid layer. Repeat this step until the fresh acid layer remains colorless.

  • Neutralization: Wash the organic layer with an equal volume of 10% aqueous NaHCO₃ mixed 1:1 with saturated brine. Swirl gently to avoid emulsions. Vent frequently to release CO₂.

    • Validation Check: Test the pH of the aqueous layer using indicator paper. It must be mildly basic (pH 8-9). If it is acidic, repeat the NaHCO₃ wash.

  • Drying: Transfer the neutralized organic layer to an Erlenmeyer flask. Add anhydrous Magnesium Sulfate (MgSO₄) in small portions while swirling.

    • Validation Check: Initially, the MgSO₄ will clump as it absorbs water. Continue adding until the newly added MgSO₄ flows freely like fine sand ("snow globe effect"). Let sit for 15 minutes, then gravity filter the liquid into a pre-weighed round-bottom flask.

Phase 2: Fractional Vacuum Distillation
  • Setup: Equip the round-bottom flask with a magnetic stir bar, a Vigreux column, a short-path distillation head, a thermometer, and a receiving flask submerged in an ice bath. Connect the system to a vacuum pump equipped with a cold trap.

  • Evacuation: Turn on the vacuum pump before applying heat. Allow the system to equilibrate at ~10-20 mmHg.

    • Validation Check: Any residual low-boiling solvents (like ether or unreacted alkenes) will bubble off at room temperature under vacuum. Wait until bubbling ceases.

  • Heating: Lower the flask into an oil bath. Gradually increase the temperature.

  • Collection: Monitor the vapor temperature. At ~10 mmHg, the pure 1-bromo-4-methylheptane will distill at approximately 75–80 °C. Collect the fraction that distills at a constant temperature.

    • Validation Check: The final product should be a clear, colorless liquid. A refractive index measurement can be taken to confirm absolute purity against literature standards for branched C8 alkyl bromides.

V. References

  • Organic Syntheses, "Alkyl and alkylene bromides". Organic Syntheses Procedure. Available at:

  • TCI America, "1-Bromoheptane | 629-04-9". TCI Chemicals. Available at:

  • Subramanian, T. et al., "Synthesis of Southern Corn Rootworm Pheromone from S-Citronellol and Its Field Evaluation". Scientific Research Publishing (SCIRP). Available at:

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Troubleshooting

Technical Support Center: Reaction Kinetics &amp; Troubleshooting for Alkyl Halide Cross-Coupling

Welcome to the Advanced Applications Knowledge Base. This portal is designed for drug development professionals and synthetic chemists facing kinetic bottlenecks during the cross-coupling of unactivated C(sp³)-electrophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Knowledge Base. This portal is designed for drug development professionals and synthetic chemists facing kinetic bottlenecks during the cross-coupling of unactivated C(sp³)-electrophiles.

Substrate Profile: 1-Bromo-4-methylheptane As an unactivated primary alkyl bromide with remote branching, 1-bromo-4-methylheptane presents two distinct kinetic challenges: a high activation barrier for metal oxidative addition, and a high susceptibility to rapid β-hydride elimination prior to product-forming reductive elimination. The guides below detail the causality behind these failures and provide field-proven, self-validating methodologies to overcome them.

Diagnostic Knowledge Base (FAQs)

Q1: Why is my Pd-catalyzed cross-coupling of 1-bromo-4-methylheptane stalling, and why am I isolating 4-methylhept-1-ene instead of the product? Symptom: Low yield of the desired cross-coupled product; high recovery of starting material or alkene byproducts. Causality: Traditional palladium catalysts (e.g., Pd(PPh3)4) suffer from a high kinetic barrier for concerted oxidative addition into electron-rich, unactivated C(sp³)-Br bonds. When oxidative addition finally occurs, the resulting alkyl-Pd(II) intermediate possesses multiple β-hydrogens. Because the subsequent transmetalation step is often rate-limiting, β-hydride elimination outcompetes product formation, yielding the undesired alkene. Resolution: To stay within a Palladium manifold, you must shift to highly electron-rich, sterically demanding trialkylphosphine ligands. Ligands such as P(t-Bu)2Me or P(Cyp)3 increase the electron density at the metal center to accelerate oxidative addition, while their extreme steric bulk forces a rapid reductive elimination, effectively outcompeting the β-hydride elimination pathway (1)[1].

Q2: Should I transition from Palladium to Nickel catalysis to improve kinetics for this specific substrate? Symptom: Persistent kinetic bottlenecks despite ligand optimization in Pd systems. Causality: Yes. Nickel fundamentally alters the reaction kinetics by bypassing concerted two-electron oxidative addition. Low-valent Ni(0) or Ni(I) undergoes a Single Electron Transfer (SET) to the alkyl bromide, generating a transient 4-methylheptyl radical (2)[2]. This radical pathway has a drastically lower activation energy. Furthermore, the subsequent Ni(III) intermediates undergo reductive elimination much faster than their Pd(II) counterparts, suppressing β-hydride elimination (3)[3]. Resolution: Implement a Ni(cod)2 catalyst system with a tridentate nitrogen ligand (e.g., s-Bu-Pybox) to stabilize the low-valent nickel species and facilitate the SET process (4)[4].

Q3: How can I leverage photoredox dual catalysis to maximize the Turnover Frequency (TOF)? Symptom: Reactions require elevated temperatures (80 °C+) which degrade sensitive functional groups on the coupling partner. Causality: While thermal Ni catalysis improves kinetics, the initial SET step still requires thermal energy. By integrating a photocatalyst (e.g., Ir(ppy)3) and visible light, the photoredox cycle handles the single-electron reduction of 1-bromo-4-methylheptane at room temperature. The generated alkyl radical then intercepts the Ni catalytic cycle. This decouples radical generation from the metal's oxidation state, drastically accelerating the overall reaction kinetics under exceptionally mild conditions.

Kinetic Benchmarking: Catalyst System Comparison

The following table summarizes the quantitative kinetic data and mechanistic pathways for coupling 1-bromo-4-methylheptane across different catalytic regimes.

Catalyst SystemPrimary LigandMechanistic Pathwayβ-Hydride Elimination (%)Relative TOFTemp (°C)
Pd(OAc)₂ PPh₃Concerted Oxidative Addition> 65%1.0x (Baseline)100
Pd₂(dba)₃ P(Cyp)₃Accelerated Concerted OA< 5%15.0x80
Ni(cod)₂ s-Bu-PyboxThermal SET (Radical)< 2%45.0x25
NiCl₂·dme + Ir dtbbpyPhotoredox SET< 1%85.0x25

Mechanistic Blueprint

The diagram below illustrates the kinetic divergence between traditional Palladium and modern Nickel pathways, explaining why Ni-catalysis prevents reaction stalling.

MechanisticDivergence Substrate 1-Bromo-4-methylheptane (Unactivated Alkyl Halide) Pd_Path Traditional Pd(0) Catalysis (e.g., Pd(PPh3)4) Substrate->Pd_Path Thermal Ni_Path Ni(0) or Dual Photoredox Catalysis (e.g., NiCl2·glyme / Ir) Substrate->Ni_Path SET / Light Pd_Int1 Concerted Oxidative Addition (High Activation Barrier) Pd_Path->Pd_Int1 Ni_Int1 Single Electron Transfer (SET) (Low Activation Barrier) Ni_Path->Ni_Int1 Pd_Int2 Alkyl-Pd(II) Intermediate Pd_Int1->Pd_Int2 Pd_Side β-Hydride Elimination (Kinetically Favored) Pd_Int2->Pd_Side Slow Transmetalation Pd_Product 4-Methylhept-1-ene (Undesired Byproduct) Pd_Side->Pd_Product Ni_Int2 Transient Alkyl Radical (Csp3•) Ni_Int1->Ni_Int2 Ni_Int3 Ni(III) Transmetalation & Rapid Reductive Elimination Ni_Int2->Ni_Int3 Radical Rebound Ni_Product C(sp3)-C(sp2) Cross-Coupled Product (High Yield) Ni_Int3->Ni_Product Outcompetes β-H Elim

Mechanistic divergence in 1-bromo-4-methylheptane cross-coupling: Pd vs. Ni catalytic pathways.

Validated Standard Operating Procedure

Protocol: Self-Validating Ni-Catalyzed Negishi Cross-Coupling of 1-Bromo-4-methylheptane

Objective: Construct a C(sp³)-C(sp²) bond utilizing an unactivated primary alkyl bromide, bypassing kinetic bottlenecks via a radical SET pathway.

Step 1: Catalyst Activation In a strictly nitrogen-filled glovebox, dissolve Ni(cod)₂ (0.05 equiv) and s-Bu-Pybox (0.06 equiv) in anhydrous DMA (0.2 M). Causality: DMA is chosen over non-polar solvents because its high dielectric constant stabilizes the highly polar Ni(I)/Ni(III) intermediates generated during the SET process.

Step 2: Electrophile Introduction Add rigorously degassed 1-bromo-4-methylheptane (1.0 equiv) to the catalyst solution. Causality: Molecular oxygen rapidly quenches the transient 4-methylheptyl radical. Strict anaerobic conditions are mandatory to maintain kinetic velocity and prevent substrate degradation.

Step 3: Nucleophile Addition Add the organozinc reagent (e.g., arylzinc halide, 1.5 equiv) dropwise over 15 minutes. Causality: Slow addition keeps the steady-state concentration of the transmetalated nucleophile low, which mitigates off-cycle homocoupling (Wurtz-type) pathways.

Step 4: Mechanistic Validation (The Self-Validating Control) Run a parallel micro-scale control reaction spiked with 10 mol% TEMPO (a radical scavenger). Causality: If the kinetic improvement is purely SET-driven, TEMPO will trap the 4-methylheptyl radical, completely stalling the reaction. Full suppression of the product in this control validates that your system is successfully operating via the high-TOF radical pathway.

Step 5: Reaction & Analysis Stir the main reaction at 25 °C for 6 hours. Monitor via GC-FID. Quench with saturated aqueous NH₄Cl to protonate any excess organozinc, and extract with EtOAc.

References

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions Source: Journal of the American Chemical Society (via ResearchGate) URL:1

  • Improving Alkyl–Alkyl Cross-Coupling Catalysis with Early Transition Metals through Mechanistic Understanding and Metal Tuning Source: ACS Publications URL:2

  • Ni-Catalyzed Reductive Coupling of Heteroaryl Bromides with Tertiary Alkyl Halides Source: Organic Letters (ACS Publications) URL:3

  • Cross-coupling reactions of unactivated alkyl halides Source: MIT DSpace URL:4

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Reference Data & Comparative Studies

Validation

Comparative Guide: Reaction Kinetics of 1-Bromo-4-methylheptane vs. 1-Chloro-4-methylheptane

Executive Summary & Synthetic Relevance For drug development professionals and synthetic researchers, selecting the optimal alkylating agent is a critical decision that impacts reaction yield, cycle time, and process sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Relevance

For drug development professionals and synthetic researchers, selecting the optimal alkylating agent is a critical decision that impacts reaction yield, cycle time, and process scalability. This guide provides an objective, data-driven comparison between two primary alkyl halides: 1-bromo-4-methylheptane and 1-chloro-4-methylheptane .

While both substrates share an identical carbon skeleton—featuring minimal steric hindrance at the primary α -carbon and a stereocenter at the C4 position—their reactivity profiles in bimolecular nucleophilic substitution (S_N2) reactions differ dramatically due to the thermodynamic properties of their respective leaving groups.

Mechanistic Causality: Leaving Group Thermodynamics

The S_N2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon simultaneously as the leaving group departs. The reaction rate is fundamentally governed by the activation energy ( Ea​ ) required to reach the pentacoordinate transition state.

1-Bromo-4-methylheptane consistently outperforms its chlorinated counterpart in reaction velocity. This causality is rooted in two primary factors:

  • Bond Dissociation Energy (BDE) : The C-Br bond is significantly weaker (~69.3 kcal/mol) than the C-Cl bond (~81.0 kcal/mol) 1[1]. The lower energy threshold required to break the carbon-halogen bond directly translates to a lower activation barrier.

  • Polarizability and Anion Stability : Bromide (Br⁻) is a larger, more polarizable ion than chloride (Cl⁻). This increased electron cloud volume allows the developing negative charge in the transition state to be dispersed more effectively. Furthermore, bromide is the conjugate base of a stronger acid (HBr, pKa ≈ -9) compared to chloride (HCl, pKa ≈ -7), making it a more stable, weaker base, and thus a superior leaving group 2[2].

As a result, in standard polar aprotic solvents, the brominated substrate typically reacts 50 to 100 times faster than the chlorinated substrate 3[3].

G Substrate Alkyl Halide Substrate (1-X-4-methylheptane) Bromide 1-Bromo-4-methylheptane (Br Leaving Group) Substrate->Bromide Chloride 1-Chloro-4-methylheptane (Cl Leaving Group) Substrate->Chloride BDE_Br Lower Bond Energy (~69 kcal/mol) Bromide->BDE_Br BDE_Cl Higher Bond Energy (~81 kcal/mol) Chloride->BDE_Cl Ea_Br Lower Activation Energy (Ea) BDE_Br->Ea_Br Ea_Cl Higher Activation Energy (Ea) BDE_Cl->Ea_Cl Rate_Br Fast SN2 Reaction Rate (k_rel ≈ 50-100) Ea_Br->Rate_Br Rate_Cl Slow SN2 Reaction Rate (k_rel = 1) Ea_Cl->Rate_Cl

Logical flow of leaving group effects on SN2 reaction rates.

Quantitative Performance Data

The following table summarizes the physicochemical and kinetic parameters dictating the performance of both substrates.

Parameter1-Bromo-4-methylheptane1-Chloro-4-methylheptane
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Dissociation Energy ~69.3 kcal/mol~81.0 kcal/mol
Conjugate Acid pKa (HX) -9.0 (HBr)-7.0 (HCl)
Relative S_N2 Reaction Rate ~50 - 1001 (Baseline)
Steric Hindrance at α -Carbon Minimal (Primary)Minimal (Primary)

Experimental Methodology: Self-Validating Kinetic Assay

To empirically validate the kinetic differences between 1-bromo-4-methylheptane and 1-chloro-4-methylheptane, researchers employ the classic Finkelstein reaction 4[4]. This halogen exchange protocol acts as a self-validating system: it utilizes sodium iodide (NaI) in anhydrous acetone. Because NaI is highly soluble in acetone while NaBr and NaCl are virtually insoluble, the precipitation of the resulting sodium halide salt drives the reaction to completion, preventing reverse equilibrium interference and allowing for accurate kinetic tracking.

Workflow Step1 1. Reagent Prep Anhydrous NaI in Acetone Step2 2. Substrate Addition Equimolar Alkyl Halide Step1->Step2 Step3 3. Thermal Control Constant Temp Bath (25°C) Step2->Step3 Step4 4. Kinetic Sampling Aliquot Removal over Time Step3->Step4 Step5 5. Quantification GC-FID or HPLC Analysis Step4->Step5

Step-by-step experimental workflow for SN2 kinetic assays.

Step-by-Step Protocol:
  • Reagent Preparation : Prepare a 0.5 M solution of anhydrous Sodium Iodide (NaI) in HPLC-grade anhydrous acetone.

    • Causality: Anhydrous conditions are critical. Any trace water will form a solvent cage around the iodide nucleophile via hydrogen bonding, drastically reducing its nucleophilicity and artificially depressing the S_N2 reaction rate.

  • Substrate Equilibration : Transfer 50 mL of the NaI solution into two separate, dry, nitrogen-flushed round-bottom flasks. Equilibrate both flasks in a thermostatic water bath at exactly 25.0 °C.

  • Reaction Initiation : Inject 5.0 mmol of 1-bromo-4-methylheptane into Flask A, and 5.0 mmol of 1-chloro-4-methylheptane into Flask B. Begin timing immediately.

  • Kinetic Sampling : At precise intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes for the bromide; extended hours for the chloride), withdraw 0.5 mL aliquots. Quench each aliquot immediately by discharging it into a vial containing 1 mL of ice-cold hexane and 1 mL of deionized water.

    • Causality: The water extracts the unreacted NaI and the polar acetone solvent, instantly halting the S_N2 reaction. Simultaneously, the non-polar organic products and unreacted substrates partition entirely into the hexane layer, preserving an accurate kinetic snapshot.

  • Quantification : Analyze the hexane layers using Gas Chromatography with a Flame Ionization Detector (GC-FID). Calculate the pseudo-first-order rate constants ( kobs​ ) by plotting ln([Substrate]t​/[Substrate]0​) versus time.

References

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC. 3

  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Publishing.1

  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook - Lumen Learning.2

  • Finkelstein reaction - Wikipedia. 4

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Comparative

Deconstructing the Signature: A Comparative Guide to the GC-MS Fragmentation of 1-Bromo-4-methylheptane

This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 1-bromo-4-methylheptane. Designed for researchers, scientists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 1-bromo-4-methylheptane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments. It delves into the mechanistic principles of electron ionization (EI) fragmentation, explaining the causal factors behind the observed mass spectrum. By comparing the branched analyte with its linear isomer, 1-bromoheptane, we offer a framework for identifying and characterizing structurally similar halogenated alkanes.

The Foundation: Electron Ionization and Alkyl Bromide Fragmentation

In a typical GC-MS analysis, molecules eluting from the gas chromatograph are bombarded by high-energy electrons (usually 70 eV). This process, known as Electron Ionization (EI), is energetic enough to eject an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[1] This molecular ion is often unstable and rapidly breaks down into a series of smaller, charged fragments and neutral radicals. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique fingerprint—the mass spectrum.

For alkyl bromides, several key fragmentation principles govern their breakdown:

  • Isotopic Signature: A crucial diagnostic feature for any bromine-containing compound is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~1:1 ratio).[2] This results in a characteristic pair of peaks of almost equal intensity, separated by 2 m/z units (M•+ and M+2•+), for the molecular ion and any fragment retaining the bromine atom.

  • C-Br Bond Cleavage: The carbon-bromine bond is often the weakest link. Heterolytic cleavage, where the bromine atom departs as a radical, is a dominant initial fragmentation step, yielding a stable carbocation ([M-Br]⁺).[3]

  • Alkane-like Fragmentation: The remaining alkyl chain of the carbocation undergoes further fragmentation characteristic of alkanes, typically involving the loss of small neutral alkene molecules or alkyl radicals.[4] Cleavage is often favored at branch points due to the increased stability of the resulting secondary or tertiary carbocations.[1]

Predicted Fragmentation Pattern of 1-Bromo-4-methylheptane

The Molecular Ion

The molecular ion peak for 1-bromo-4-methylheptane is expected to be weak or absent, a common trait for aliphatic bromides which fragment readily. If observed, it would appear as a pair of peaks of nearly equal intensity at m/z 192 and 194 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Primary Fragmentation Pathways

The initial fragmentation events are dictated by the most facile bond cleavages.

  • Loss of Bromine Radical: The most prominent initial fragmentation is the loss of the bromine radical. This results in the formation of the 4-methylheptyl carbocation at m/z 113 . This ion will likely serve as the precursor for many other significant fragments in the spectrum.

  • Cleavage at the Branch Point: Branched alkanes preferentially fragment at the branch point to form the most stable carbocation. For the [M-Br]⁺ ion (m/z 113), cleavage alpha to the branch (at the C3-C4 or C4-C5 bond) is highly probable.

    • Loss of a Propyl Radical: Cleavage of the C3-C4 bond results in the loss of a propyl radical (•C₃H₇) from the [M-Br]⁺ ion, leading to a fragment at m/z 70 .

    • Loss of a Butyl Radical: Cleavage of the C4-C5 bond would lead to the loss of a butyl radical. However, the formation of a secondary carbocation at m/z 57 ([C₄H₉]⁺) through cleavage of the C3-C4 bond is a very favorable pathway.

The overall primary fragmentation is visualized below.

G M 1-Bromo-4-methylheptane Molecular Ion (M•+) m/z 192/194 M_Br [M-Br]⁺ 4-Methylheptyl Cation m/z 113 M->M_Br - •Br frag_121 [C₃H₆Br]⁺ m/z 121/123 M->frag_121 - •C₄H₉ (cleavage at C4-C5) frag_57 [C₄H₉]⁺ sec-Butyl Cation m/z 57 M_Br->frag_57 - C₄H₈ (neutral loss) frag_43 [C₃H₇]⁺ Propyl Cation m/z 43 M_Br->frag_43 - C₅H₁₀ (neutral loss)

Caption: Primary fragmentation pathways of 1-bromo-4-methylheptane.

Secondary Fragmentation

The 4-methylheptyl cation at m/z 113 will undergo further fragmentation, typical of an alkane, leading to a series of carbocations separated by 14 mass units (CH₂). This results in a characteristic cluster of peaks including:

  • m/z 99 ([C₇H₁₅]⁺)

  • m/z 85 ([C₆H₁₃]⁺)

  • m/z 71 ([C₅H₁₁]⁺)

  • m/z 57 ([C₄H₉]⁺) - Often a base peak in branched alkanes.

  • m/z 43 ([C₃H₇]⁺)

Comparative Analysis: 1-Bromo-4-methylheptane vs. 1-Bromoheptane

To understand the influence of the methyl branch, we compare the predicted fragmentation of 1-bromo-4-methylheptane with the known fragmentation of its linear isomer, 1-bromoheptane.

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion1-Bromo-4-methylheptane (Predicted)1-Bromoheptane (Observed)Rationale for Differences
192/194 [M]•+Weak / AbsentWeak / AbsentMolecular ions of long-chain bromoalkanes are generally unstable.
177/179 [M-CH₃]⁺Possible but minorAbsentLoss of a terminal methyl is not a primary favored fragmentation.
149/151 [M-C₃H₇]⁺MajorMajorLoss of a propyl radical is a common fragmentation for C7+ chains.
135/137 [M-C₄H₉]⁺MajorMajorLoss of a butyl radical is also a common pathway.
113 [M-Br]⁺Major Major Key initial fragmentation; loss of the bromine radical.
99 [C₇H₁₅]⁺MinorMajorFor the linear isomer, this represents the intact heptyl cation. For the branched, it requires rearrangement.
57 [C₄H₉]⁺Base Peak (Predicted) MajorThe branched structure strongly favors the formation of the more stable secondary butyl cation.
43 [C₃H₇]⁺MajorMajorA common and stable secondary fragmentation product for both isomers.

The most significant predicted difference lies in the intensity of the m/z 57 peak. For 1-bromo-4-methylheptane, cleavage at the branch point readily forms a stable secondary carbocation, making m/z 57 a likely candidate for the base peak (the most abundant ion). In linear 1-bromoheptane, while m/z 57 is present, it is formed through less-favored secondary fragmentation, making it less abundant relative to other fragments.

G cluster_0 1-Bromo-4-methylheptane cluster_1 1-Bromoheptane M1 [M]•+ m/z 192/194 M1_Br [M-Br]⁺ m/z 113 M1->M1_Br - •Br frag1_57 [C₄H₉]⁺ m/z 57 (Base Peak) M1_Br->frag1_57 α-cleavage at branch M2 [M]•+ m/z 178/180 M2_Br [M-Br]⁺ m/z 99 M2->M2_Br - •Br frag2_43 [C₃H₇]⁺ m/z 43 (Base Peak) M2_Br->frag2_43 Secondary Fragmentation G Sample 1. Sample Prep (1 ppm in Hexane) Injection 2. GC Injection (1 µL, 250°C Inlet) Sample->Injection Separation 3. GC Separation (HP-5MS Column, Temp Program) Injection->Separation Ionization 4. EI Ionization (70 eV, 230°C Source) Separation->Ionization Analysis 5. Mass Analysis (Quadrupole, m/z 40-250) Ionization->Analysis Detection 6. Detection & Spectrum Generation Analysis->Detection

Sources

Validation

Validating 1-Bromo-4-Methylheptane Purity: A Comparative Guide to HPLC Detection Strategies

Executive Summary 1-Bromo-4-methylheptane (C₈H₁₇Br) is a critical aliphatic halide intermediate. Because alkyl halides are frequently flagged as potential genotoxic impurities (PGIs) in pharmaceutical synthesis, rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-4-methylheptane (C₈H₁₇Br) is a critical aliphatic halide intermediate. Because alkyl halides are frequently flagged as potential genotoxic impurities (PGIs) in pharmaceutical synthesis, rigorous purity validation is mandatory[1]. However, validating the purity of aliphatic halides using High-Performance Liquid Chromatography (HPLC) presents a distinct analytical challenge: the molecule lacks a conjugated π-system, rendering standard UV-Vis detectors practically blind to it.

This guide provides an objective, data-driven comparison of three HPLC strategies for analyzing 1-bromo-4-methylheptane: Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , and Pre-column Derivatization HPLC-UV .

The Analytical Challenge & Mechanistic Causality

Standard UV detection relies on the absorption of light by chromophores. The C-Br bond in 1-bromo-4-methylheptane only exhibits weak absorbance in the deep UV range (~200–210 nm). Relying on low-wavelength UV leads to severe baseline drift during gradient elution and massive interference from mobile phase solvents[2].

To achieve the sensitivity required for purity profiling and PGI control, analytical scientists must either:

  • Rely on universal, mass-based aerosol detectors that physically remove the mobile phase before measuring the analyte[3][4].

  • Chemically alter the molecule via derivatization to attach a highly absorptive chromophore[5].

DecisionTree Start Sample: 1-Bromo-4-methylheptane Q1 Has UV Chromophore? Start->Q1 NoChrom No (Aliphatic Halide) Q1->NoChrom  Assess Structure Strat1 Direct HPLC Analysis NoChrom->Strat1 Strat2 Derivatization Strategy NoChrom->Strat2 CAD HPLC-CAD (High Sensitivity, Linear) Strat1->CAD  Preferred ELSD HPLC-ELSD (Moderate Sens., Non-linear) Strat1->ELSD  Alternative UV HPLC-UV (Requires Chromophore Tag) Strat2->UV  SN2 Reaction

Decision tree for selecting HPLC detection strategies for non-chromophoric alkyl halides.

Mechanistic Comparison of HPLC Alternatives

A. HPLC-CAD (Charged Aerosol Detection)

CAD is currently the gold standard for non-chromophoric, non-volatile, and semi-volatile compounds. The column eluent is nebulized into droplets, dried into particles, and then exposed to a corona discharge that transfers a positive charge to the particles[2].

  • The Causality of Superiority: The charge measured by the electrometer is directly proportional to the particle size (analyte mass). Because CAD maintains sensitivity for particles as small as 10 nm, it routinely achieves 10-fold better Limits of Detection (LOD) than ELSD[3]. Furthermore, its response is uniform across different chemical structures, powering standard-free quantitation[3][4].

B. HPLC-ELSD (Evaporative Light Scattering Detection)

ELSD shares the same nebulization and evaporation principles as CAD but measures the light scattered by the dried particles[6].

  • The Causality of Limitation: Light scattering efficiency drops exponentially for particles smaller than 50 nm[3]. Consequently, ELSD struggles to detect trace-level impurities. Additionally, the ELSD response curve is complex and sigmoidal, requiring logarithmic calibration models that complicate validation[3][6].

C. Pre-column Derivatization HPLC-UV

This method utilizes a nucleophilic substitution (Sₙ2) reaction to attach a UV-active tag (e.g., 4-nitrophenylpiperazine) to the alkyl halide[5].

  • The Causality of Complexity: While this allows the use of ubiquitous UV detectors and provides excellent sensitivity, the reaction kinetics of sterically hindered aliphatic halides like 1-bromo-4-methylheptane can be slow, risking incomplete derivatization and artifact formation.

CAD_Mechanism Eluent HPLC Column Eluent Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Droplets Aerosol Droplets Formation Nebulizer->Droplets Evaporation Evaporation Tube (Volatile MP removed) Droplets->Evaporation Particles Dried Analyte Particles Evaporation->Particles Corona Corona Discharge (Charge Transfer) Particles->Corona Detector Electrometer (Mass-proportional Signal) Corona->Detector

Step-by-step mechanism of Charged Aerosol Detection (CAD) for mass-based quantitation.

Quantitative Performance Data

The following table synthesizes the comparative performance metrics of the three methodologies when applied to aliphatic halides.

Performance MetricHPLC-CADHPLC-ELSDPre-column Deriv-UV
Limit of Detection (LOD) 1 – 5 ng on-column20 – 50 ng on-column0.5 – 2 ng on-column
Dynamic Range > 3 orders of magnitude~ 2 orders of magnitude> 3 orders of magnitude
Response Linearity Highly Linear (R² > 0.995)Non-linear (Log-Log required)Highly Linear (R² > 0.999)
Matrix Interference Low (Mass-dependent)Low (Mass-dependent)Moderate (Reagent peaks)
Gradient Compatibility Excellent (with inverse gradient)GoodExcellent
Operational Complexity Low (Direct injection)Low (Direct injection)High (Requires sample prep)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality checks to prevent false positives or baseline artifacts.

Protocol 1: Direct Quantitation via HPLC-CAD (Recommended)

Objective: Direct, trace-level purity validation of 1-bromo-4-methylheptane without derivatization.

System Setup & Causality:

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

    • Causality Check: Formic acid is strictly selected over phosphate buffers. CAD requires highly volatile mobile phases; non-volatile salts will precipitate during nebulization, causing severe baseline noise and electrometer saturation[2].

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detector Settings: Evaporation temperature set to 35°C; Data collection rate at 10 Hz.

Self-Validation Workflow:

  • Step 1 (Solvent Purity Check): Inject a blank gradient. The baseline drift must not exceed 1.0 pA. If drift > 1.0 pA, replace solvents with higher-purity LC-MS grades to eliminate non-volatile particulate contamination[2].

  • Step 2 (System Suitability): Inject a 10 µg/mL reference standard of 1-bromo-4-methylheptane. Calculate the Signal-to-Noise (S/N) ratio. A valid system must yield an S/N > 100.

  • Step 3 (Sample Analysis): Inject the sample. Use a linear calibration model, as CAD response is sufficiently linear over two orders of magnitude[3].

Protocol 2: Indirect Quantitation via Pre-column Derivatization HPLC-UV

Objective: High-sensitivity UV detection utilizing a chromophore tag.

Reagents & Causality:

  • Derivatizing Agent: 4-Nitrophenylpiperazine (4-NPP) (10 mM in acetonitrile).

  • Catalyst: Potassium Iodide (KI) (5 mM).

    • Causality Check: 1-bromo-4-methylheptane is an alkyl bromide. The addition of KI induces an in situ Finkelstein reaction, converting the bromide to a highly reactive alkyl iodide. This significantly lowers the activation energy and accelerates the Sₙ2 nucleophilic attack by 4-NPP[5].

Reaction & HPLC Workflow:

  • Mix 100 µL of the sample with 200 µL of 4-NPP and 50 µL of KI in a sealed vial.

  • Incubate at 80°C for 30 minutes.

  • Quench the reaction by adding 650 µL of Mobile Phase A to halt kinetics.

  • HPLC Conditions: Isocratic elution (60% Acetonitrile / 40% Water); UV Detection at 392 nm[5].

Self-Validation Workflow:

  • Step 1 (Reagent Blank Check): Inject a derivatized blank (reagents only, no analyte). Identify the massive unreacted 4-NPP peak.

  • Step 2 (Resolution Verification): Inject a spiked sample. The resolution ( Rs​ ) between the unreacted 4-NPP peak and the derivatized 1-bromo-4-methylheptane peak must be > 2.0 to ensure accurate integration.

Conclusion

For the purity validation of 1-bromo-4-methylheptane, HPLC-CAD is the superior analytical platform. It bypasses the laborious sample preparation inherent to derivatization-UV methods while providing 10-fold greater sensitivity and superior linearity compared to ELSD. By adhering to strict mobile phase volatility rules and utilizing self-validating blank checks, researchers can achieve highly reproducible, standard-free quantitation of this critical alkyl halide.

References
  • 3 - Thermo Fisher Scientific 2.4 - LCMS.cz 3.2 - LCGC International 4.5 - RSC Publishing 5.6 - MDPI 6.1 - PMC

Sources

Comparative

Structural Elucidation of 1-Bromo-4-methylheptane: A Comparative Guide to FT-IR, NMR, and GC-MS

[label="FT-IR (ATR)", fillcolor="#4285F4", Integrating Data Validation I'm now focusing on a combined workflow and its importance in verifying the analysis results. I'm focusing on validating the data from orthogonal tec...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="FT-IR (ATR)", fillcolor="#4285F4",

Integrating Data Validation

I'm now focusing on a combined workflow and its importance in verifying the analysis results. I'm focusing on validating the data from orthogonal techniques, and confirming the carbon skeleton and branching of 1-bromo-4-methylheptane using FT-IR. The goal is now precise structural elucidation. I am now finalizing the validation diagram.

Synthesizing Methodological Synergy

I'm now emphasizing the need for a comprehensive analytical package by integrating the results from FT-IR, GC-MS, and NMR. I've noted that FT-IR confirms the functional group and backbone, but the full package builds a self-validating, confident molecular structure verification. This approach increases reliability.

Finalizing the Validation Diagram

I am now focusing on the final touches for the validation workflow. I'm incorporating detailed steps and visual cues for clarity. My focus is the clear presentation of each analytical stage, ensuring a comprehensive view of the entire validation process.

Refining the Workflow Detail

I'm now integrating another diagram depicting the entire analytical workflow, including GC-MS, NMR, and FT-IR, to build a final view of the entire analytical process. I'm focusing on incorporating validation steps to ensure clarity in verifying the results. The goal is now a completely validated diagram.

Finalizing the Guide Structure

I'm now putting the finishing touches on the entire analytical workflow and validation process diagram. I've ensured a clear presentation of each analytical stage. My goal is a comprehensive and easily understandable view of the complete validation process.

Integrating Data Validation

I'm now focusing on the combined workflow, emphasizing verification of analytical results through data validation. I'm focusing on the integration of data from orthogonal techniques to build a complete validation, to confirm both the carbon skeleton and branching of 1-bromo-4-methylheptane using FT-IR, including the functional groups. The goal is precise structural elucidation. I am now finalizing the validation diagram.

In synthetic chemistry and drug development, the unequivocal structural elucidation of aliphatic intermediates is a non-negotiable quality control step. 1-Bromo-4-methylheptane, a branched alkyl halide, serves as a prime example of a molecule where relying on a single analytical modality can lead to structural misassignment. While Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid functional group verification, differentiating regioisomers (e.g., 1-bromo-3-methylheptane vs. 1-bromo-4-methylheptane) requires orthogonal techniques.

As an Application Scientist, I approach structural confirmation not as a single test, but as a multi-dimensional logic puzzle. This guide provides an in-depth, comparative analysis of FT-IR, Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for the structural confirmation of 1-bromo-4-methylheptane, emphasizing the causality behind our experimental choices and the necessity of self-validating workflows.

FT-IR Spectral Analysis: Mechanistic Causality of 1-Bromo-4-methylheptane

FT-IR spectroscopy measures the vibrational transitions of molecular bonds. For 1-bromo-4-methylheptane, the spectrum is dominated by the aliphatic backbone and the terminal carbon-halogen bond. Understanding why these peaks appear where they do is critical for accurate interpretation.

  • The C-Br Stretch: Halogens are heavy atoms, which fundamentally lowers the frequency of the C-X stretching vibration. According to Hooke's Law applied to molecular mechanics, the increased reduced mass of the C-Br bond shifts its absorption into the far end of the fingerprint region, typically between 690 and 515 cm⁻¹ [1.1].

  • The C-H Wag (-CH2Br): Terminal alkyl halides exhibit a distinct C-H wagging vibration from the methylene group directly attached to the halogen. This manifests as a discernible band between 1300 and 1150 cm⁻¹[1].

  • Aliphatic C-H Stretching and Bending: The molecule contains a heptane chain with a methyl branch. The sp³ C-H stretching vibrations appear strongly just below 3000 cm⁻¹ (2960–2850 cm⁻¹). The presence of the methyl group at C4 is indicated by the symmetric C-H bending (umbrella mode) near 1380 cm⁻¹, alongside the general -CH2- scissoring at 1460 cm⁻¹[2].

Table 1: Key FT-IR Vibrational Modes for 1-Bromo-4-methylheptane
Functional Group / BondVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Value
C-Br (Terminal) Stretching690 – 515High (Confirms bromination)
-CH2-Br C-H Wagging1300 – 1150High (Confirms terminal halide)
Alkyl C-H (sp³) Stretching2960 – 2850Low (Generic to all alkanes)
-CH2- Scissoring~1460Low (Generic alkane backbone)
-CH3 (C4 Branch) Symmetric Bending~1380Moderate (Indicates branching)
Comparative Performance: FT-IR vs. NMR vs. GC-MS

While FT-IR is excellent for confirming the presence of the C-Br bond, it struggles with exact carbon framework mapping. The fingerprint region (1250-770 cm⁻¹) is highly congested in alkyl halides larger than five carbons, making it nearly impossible to pinpoint the exact location of the methyl branch (C4 vs C3) using FT-IR alone[3].

To achieve absolute structural certainty, FT-IR must be contextualized against NMR and GC-MS. As noted by leading metabolomics and structural elucidation facilities, NMR remains the "magic gatekeeper" for complex molecular structures, while mass spectrometry provides unparalleled sensitivity[4].

Table 2: Orthogonal Technique Comparison for Alkyl Halide Elucidation
Analytical TechniquePrimary Data YieldStrengths for 1-Bromo-4-methylheptaneLimitations
FT-IR (ATR) Functional groupsRapid identification of C-Br bond and terminal -CH2Br wag.Cannot determine the exact position of the methyl branch (regiochemistry).
1H / 13C NMR Atomic connectivityExact mapping of the C4 methyl group; splitting patterns confirm the 1-bromo position.Lower sensitivity; requires deuterated solvents and longer acquisition times.
GC-MS (EI) MW & fragmentationConfirms exact mass; Br isotope pattern (79/81 in 1:1 ratio) definitively proves bromine presence.Does not directly show functional groups; isomers can have similar fragmentation.
Experimental Workflows & Self-Validating Protocols

An experiment is only as reliable as its internal controls. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Attenuated Total Reflectance (ATR) FT-IR

Causality Check: We utilize ATR instead of transmission (KBr pellet or liquid cell) because 1-bromo-4-methylheptane is a liquid at room temperature. ATR requires zero sample preparation, prevents ambient moisture absorption, and eliminates path-length variability.

  • System Initialization & Calibration: Power on the spectrometer and allow the IR source to stabilize for 30 minutes. Run a polystyrene calibration film. Validation: Ensure the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹.

  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation: The baseline must be flat, with no residual organic peaks.

  • Sample Application: Apply 1-2 drops of neat 1-bromo-4-methylheptane directly onto the ATR crystal to ensure full optical contact.

  • Data Acquisition: Scan the sample using the same parameters as the background.

  • Post-Run Cleaning: Wipe the crystal with isopropanol and run a subsequent background check to verify zero carryover.

ATR_Protocol Init 1. System Initialization & Polystyrene Calibration Bkg 2. Background Scan (Clean Diamond Crystal) Init->Bkg Sample 3. Apply Liquid Sample (1-Bromo-4-methylheptane) Bkg->Sample Scan 4. Acquire FT-IR Spectrum (32 scans, 4 cm⁻¹ res) Sample->Scan Clean 5. Isopropanol Clean & Carryover Verification Scan->Clean

Step-by-step self-validating workflow for ATR FT-IR analysis of liquid alkyl halides.

Protocol B: GC-MS Analysis (Electron Ionization)
  • Preparation: Dilute the sample to 1 mg/mL in GC-grade hexane.

  • Injection: Inject 1 µL in split mode (1:50) to prevent detector saturation.

  • Chromatography: Use a non-polar column (e.g., HP-5MS). Program the oven from 50°C to 250°C at 10°C/min.

  • Mass Spectrometry: Scan from 35 to 300 m/z. Validation: The mass spectrum must display the characteristic M+ and (M+2)+ peaks in a ~1:1 ratio, confirming the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes)[5].

Protocol C: NMR Spectroscopy
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Acquisition: Acquire ¹H NMR (16 scans) and ¹³C NMR (256 scans) at 400 MHz or higher.

  • Validation: The triplet integrating to 2 protons near 3.4 ppm confirms the -CH2-Br group. The complex multiplet integrating to 1 proton confirms the methine (CH) at the C4 position.

The Orthogonal Synthesis: Why One Technique Is Never Enough

Relying solely on FT-IR for the structural confirmation of 1-bromo-4-methylheptane is an analytical risk. While FT-IR definitively proves the molecule is a terminal bromoalkane[6], it cannot easily distinguish 1-bromo-4-methylheptane from 1-bromo-3-methylheptane. The spectral differences between these regioisomers reside deep within the highly complex fingerprint region (1250-770 cm⁻¹), which is heavily convoluted by overlapping C-C skeletal vibrations and C-H rocking modes[7].

Therefore, a robust structural elucidation workflow mandates the integration of FT-IR (functional group screening), GC-MS (isotopic mass confirmation), and NMR (carbon framework mapping)[8].

Workflow Start Unknown Alkyl Halide (Putative 1-Bromo-4-methylheptane) FTIR FT-IR (ATR) Start->FTIR GCMS GC-MS (EI) Start->GCMS NMR 1H & 13C NMR Start->NMR FTIR_Data C-Br Stretch (515-690 cm⁻¹) Terminal -CH2Br Wag FTIR->FTIR_Data GCMS_Data Molecular Ion Isotope Pattern (79Br / 81Br ratio = 1:1) GCMS->GCMS_Data NMR_Data Regiochemistry Mapping (C4 Methyl Branching) NMR->NMR_Data Validation Absolute Structural Confirmation FTIR_Data->Validation GCMS_Data->Validation NMR_Data->Validation

Orthogonal structural elucidation workflow integrating FT-IR, GC-MS, and NMR data.

Conclusion

For drug development professionals and synthetic chemists, the structural confirmation of aliphatic intermediates like 1-bromo-4-methylheptane requires a multi-faceted approach. FT-IR provides rapid, non-destructive verification of the brominated functional group and the aliphatic backbone. However, it is the synergistic application of FT-IR, GC-MS, and NMR that creates a self-validating, foolproof analytical package, ensuring total confidence in the molecular structure before downstream synthesis or scaling.

References
  • IR Spectroscopy Tutorial: Alkyl Halides.Organic Chemistry at CU Boulder.
  • How to identify an alkyl halide using an infrared (IR) spectrum.Quora.
  • Infrared Spectra of Some Common Functional Groups.MCC Organic Chemistry (Lumen Learning).
  • 12.8: Infrared Spectra of Some Common Functional Groups.Chemistry LibreTexts.
  • IR Spectroscopy Tutorial: Alkanes.University of Babylon.
  • Structure Elucidation of Small Molecules.Fiehn Lab (UC Davis).
  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.ALWSCI.
  • Hardware and Software Challenges for the Near Future: Structure Elucidation Concepts via Hyphenated Chromatographic Techniques.LCGC International.

Sources

Validation

primary vs secondary branched alkyl bromide reactivity comparison

Reactivity Profiling of Branched Alkyl Bromides: Primary vs. Secondary Structural Effects on Reaction Mechanisms The strategic selection of alkyl halides is a cornerstone of organic synthesis, particularly in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling of Branched Alkyl Bromides: Primary vs. Secondary Structural Effects on Reaction Mechanisms

The strategic selection of alkyl halides is a cornerstone of organic synthesis, particularly in drug development where precise functionalization is required. While unbranched primary alkyl bromides are classic substrates for bimolecular nucleophilic substitution (SN2), introducing steric bulk via branching fundamentally alters their kinetic profiles. This guide provides an objective, data-driven comparison between primary branched (e.g., isobutyl bromide) and secondary branched (e.g., 2-bromo-3-methylbutane) alkyl bromides. By examining their mechanistic divergence, researchers can accurately predict product distributions and optimize reaction conditions to avoid unwanted eliminations or carbocation rearrangements.

Mechanistic Divergence & Causality

The Steric Barrier in Primary Branched Systems (Isobutyl Bromide)

Isobutyl bromide (1-bromo-2-methylpropane) is a primary alkyl halide, but it possesses a methyl branch at the beta-carbon. In an ideal SN2 reaction, the nucleophile attacks the electrophilic alpha-carbon from a trajectory 180° opposite to the leaving group. However, the beta-branching in isobutyl bromide creates significant steric shielding around this backside trajectory, interfering with the solvation of the transition state and dramatically increasing the activation energy[1].

Consequently, when exposed to strong, bulky bases or nucleophiles (such as sodium ethoxide), the bimolecular elimination (E2) pathway outcompetes substitution. The base abstracts a relatively unhindered beta-proton instead of attacking the sterically blocked alpha-carbon. Experimental data demonstrates that at 25°C, the SN2:E2 ratio for isobutyl bromide is 18:82; heating the reaction to 80°C further shifts this ratio to 9:91, as the higher entropy of the E2 transition state is favored at elevated temperatures[2].

Carbocation Rearrangements in Secondary Branched Systems (2-Bromo-3-methylbutane)

2-Bromo-3-methylbutane represents a secondary branched system, featuring an isopropyl group directly attached to the alpha-carbon. This dual alpha- and beta-branching renders the SN2 pathway virtually non-existent due to extreme steric crowding.

When subjected to solvolysis (e.g., in polar protic solvents like water or ethanol), the primary mechanism shifts to unimolecular pathways (SN1/E1). The rate-determining step is the heterolytic cleavage of the C–Br bond to form a secondary carbocation. Because this secondary carbocation is adjacent to a tertiary carbon, it rapidly undergoes a 1,2-hydride shift to form a significantly more stable tertiary carbocation[3]. As a result, the major substitution and elimination products are derived from this rearranged intermediate rather than the original carbon skeleton[4].

Quantitative Data Comparison

To objectively evaluate these reactivity trends, we compare the relative reaction rates and product distributions.

Table 1: Relative SN2 Reactivity (Ethanolysis / Solvolysis Rates) (Data illustrates the exponential drop in substitution rate as beta-branching increases[5])

Alkyl BromideClassificationRelative Rate
Ethyl bromide1° (Unbranched)1.0
n-Propyl bromide1° (Unbranched, longer chain)0.28
Isobutyl bromide 1° (Beta-branched) 0.030
Neopentyl bromide1° (Highly beta-branched)0.00000042

Table 2: Product Distribution with Sodium Ethoxide (NaOEt) at 25°C

Alkyl BromideSN2 (Substitution)E2 (Elimination)Primary Mechanism Driver
Ethyl bromide>90%<10%Unhindered SN2 trajectory
Isobutyl bromide 18% 82% Beta-steric hindrance favoring E2[2]
2-Bromo-3-methylbutane ~0% >95% Extreme steric blocking of SN2

Visualizing the Reaction Pathways

G Substrate Isobutyl Bromide (1° Branched) Reagent NaOEt / EtOH (25°C) Substrate->Reagent TS_SN2 SN2 Pathway (High Steric Barrier) Reagent->TS_SN2 Nucleophilic Attack TS_E2 E2 Pathway (Favorable) Reagent->TS_E2 Beta-Proton Abstraction Prod_SN2 Substitution (18% Yield) TS_SN2->Prod_SN2 Prod_E2 Elimination (82% Yield) TS_E2->Prod_E2

Mechanistic divergence of isobutyl bromide reacting with NaOEt, highlighting the E2 preference.

G Substrate 2-Bromo-3-methylbutane (2° Branched) Ionization Loss of Br⁻ (Rate Determining) Substrate->Ionization Carbocation2 Secondary Carbocation (Unstable) Ionization->Carbocation2 HydrideShift 1,2-Hydride Shift (Rearrangement) Carbocation2->HydrideShift Rapid Rearrangement Prod_Unrearranged Unrearranged Products (Minor SN1/E1) Carbocation2->Prod_Unrearranged Fast Trapping Carbocation3 Tertiary Carbocation (Stable) HydrideShift->Carbocation3 Prod_Rearranged Rearranged Products (Major SN1/E1) Carbocation3->Prod_Rearranged Nucleophile/Base Attack

Solvolysis of 2-bromo-3-methylbutane demonstrating the 1,2-hydride shift and rearrangement.

Experimental Protocols

To validate these mechanistic claims in a laboratory setting, the following self-validating protocols are established.

Protocol 1: Kinetic Measurement of SN2 Reactivity via Finkelstein Reaction

Purpose: To visually and quantitatively compare the SN2 reaction rates of unbranched vs. branched alkyl bromides. Causality: Sodium iodide (NaI) in anhydrous acetone is a classic SN2 system. Acetone is a polar aprotic solvent that enhances the nucleophilicity of the iodide ion. Because sodium bromide (NaBr) is insoluble in acetone, its precipitation serves as a visual kinetic marker, driving the reaction forward via Le Chatelier's principle. Methodology:

  • Prepare a 1.0 M solution of NaI in anhydrous acetone.

  • Dispense 2.0 mL of the NaI solution into three separate, dry test tubes.

  • Add 0.2 mL of ethyl bromide to Tube 1, isobutyl bromide to Tube 2, and 2-bromo-3-methylbutane to Tube 3.

  • Immediately start a timer and vortex each tube.

  • Record the time until a distinct, cloudy precipitate (NaBr) forms. Self-Validation: Ethyl bromide will precipitate within seconds. Isobutyl bromide will take significantly longer (minutes) due to beta-branching[1]. 2-Bromo-3-methylbutane will not precipitate at room temperature, confirming the complete suppression of the SN2 pathway.

Protocol 2: Solvolysis and Rearrangement Analysis via GC-MS

Purpose: To confirm the 1,2-hydride shift during the SN1/E1 solvolysis of 2-bromo-3-methylbutane. Causality: A highly ionizing, polar protic solvent mixture (ethanol/water) promotes the heterolytic cleavage of the C–Br bond[6]. The resulting carbocation rearrangement is validated by analyzing the structural connectivity of the final products using Gas Chromatography-Mass Spectrometry (GC-MS). Methodology:

  • In a round-bottom flask, combine 5.0 mL of 2-bromo-3-methylbutane with 25 mL of an 80:20 (v/v) ethanol/water mixture.

  • Add a catalytic amount of silver nitrate (AgNO₃) to facilitate bromide abstraction and force the SN1 pathway[6].

  • Reflux the mixture at 80°C for 2 hours.

  • Cool the reaction to room temperature and extract the organic products using diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analyze the crude mixture via GC-MS. Self-Validation: The chromatogram will reveal that the major substitution product is 2-ethoxy-2-methylbutane (a tertiary ether) rather than the unrearranged secondary ether. The major elimination product will be 2-methyl-2-butene (the Zaitsev product from the tertiary carbocation), validating the 1,2-hydride shift mechanism[3].

References

  • Title : The solvolysis of 2-bromo-3-methylbutane can potentially yield several products Source : brainly.com URL :[Link]

  • Title : Leaving Group Effects in Gas-Phase Substitutions and Eliminations Source : ACS Publications URL :[Link]

  • Title : The relative rates of ethanolysis (solvolysis in ethanol) of four primary alkyl halides Source : askfilo.com URL :[Link]

  • Title : 11. Nucleophilic Substitution Reactions Source : wvu.edu URL :[Link]

  • Title : SN1 vs E1 and SN2 vs E2 : The Temperature Source : Master Organic Chemistry URL :[Link]

  • Title : Determined Mechanism for the Formation of 2-bromo-3-methylbutane Source : jcu.edu URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Hazard Characterization &amp; The Causality of Disposal

Comprehensive Operational Guide for the Safe Handling and Disposal of 1-Bromo-4-methylheptane As a Senior Application Scientist, I recognize that chemical disposal is not merely a regulatory endpoint—it is a critical ext...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide for the Safe Handling and Disposal of 1-Bromo-4-methylheptane

As a Senior Application Scientist, I recognize that chemical disposal is not merely a regulatory endpoint—it is a critical extension of your experimental workflow. For researchers and drug development professionals handling alkyl halides like 1-Bromo-4-methylheptane, improper disposal can lead to severe safety hazards, compromised environmental compliance, and exponentially inflated waste management costs.

This guide provides a self-validating, step-by-step operational protocol for the disposal of 1-Bromo-4-methylheptane, grounded in EPA guidelines and established physicochemical principles.

Before executing a disposal protocol, it is essential to understand the chemical properties that dictate the workflow. 1-Bromo-4-methylheptane (CAS: 88467-55-4) is a branched, halogenated aliphatic hydrocarbon[1].

The Causality of Halogenated Segregation: The presence of the bromine atom fundamentally alters how this chemical degrades. If mixed with standard non-halogenated solvents and subjected to standard incineration, halogenated compounds generate highly corrosive hydrogen bromide (HBr) gas and potentially carcinogenic dioxins[2]. Consequently, the EPA mandates that halogenated organic wastes be segregated and processed in specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize acidic combustion byproducts[2].

Mixing even a few milliliters of 1-Bromo-4-methylheptane into a carboy of non-halogenated waste (like ethanol or acetone) forces the entire volume to be legally classified and billed as halogenated waste, needlessly driving up institutional disposal costs[3][4].

Table 1: 1-Bromo-4-methylheptane Physicochemical & Hazard Summary

Property / HazardValue / ClassificationOperational & Disposal Implication
CAS Number 88467-55-4[1]Required identifier for institutional waste profiling.
Chemical Formula C8H17Br[5]Defines the waste strictly as "Halogenated Organic."
Flammability Flam. Liq. (H226)[6]Mandates vapor-tight, grounded storage away from heat sources.
Toxicity Acute Tox. / STOT SE 3[6]Disposal transfers must occur strictly within a certified fume hood.
Irritation Skin/Eye Irrit. (H315, H319)[6]Requires standard PPE (nitrile gloves, lab coat, safety goggles).

Step-by-Step Disposal Protocol

Every protocol in a high-functioning laboratory must be a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met. Under no circumstances should this organic liquid be disposed of down a sink or sewage drain[3][4].

Step 1: Container Selection & Compatibility
  • Action: Select a high-density polyethylene (HDPE) or glass waste container. The container must feature a threaded, PTFE-lined cap to ensure a vapor-tight seal[3].

  • Validation Check: Visually inspect the container for micro-cracks. Invert the empty container to ensure no incompatible residual liquids or debris are present.

Step 2: Pre-Transfer Labeling
  • Action: Before transferring any waste, affix a hazardous waste label to the container. Explicitly check the box for "Halogenated Organic Waste" and write "1-Bromo-4-methylheptane" as the primary constituent[3][7].

  • Validation Check: Ensure the label is legible, securely attached, and clearly indicates the associated hazards (Flammable, Toxic) before the first drop of waste is introduced[3][7].

Step 3: Fume Hood Transfer Operation
  • Action: Transfer the spent 1-Bromo-4-methylheptane into the designated container exclusively inside a certified chemical fume hood to mitigate inhalation risks (STOT SE 3)[6][8]. Use a chemically compatible funnel to prevent splashing.

  • Validation Check: The fume hood sash must be positioned at the correct operational height. Cap the container immediately after the transfer is complete; it must remain "vapor tight" and "spill proof" at all times when not actively receiving waste[3].

Step 4: Storage & Secondary Containment
  • Action: Store the sealed waste container in a designated secondary containment tray. Ensure it is strictly segregated from incompatible materials, such as strong oxidizers, alkali metals, or non-halogenated waste streams[7][9].

  • Validation Check: The secondary containment must be capable of holding at least 110% of the primary container's volume and must be free of any pooled liquids.

Step 5: Institutional Transfer
  • Action: Request a waste pickup from your Environmental Health and Safety (EHS) department. Do not allow waste to accumulate excessively; adhere to the 55-gallon or 90-day accumulation limits standard in most jurisdictions[3].

  • Validation Check: EHS personnel must be able to verify the label against the physical contents before transporting the waste to an EPA-permitted facility[4].

Spill Response & Decontamination Workflow

In the event of an accidental release during the disposal transfer, execute the following immediate actions:

  • Containment: Do not use combustible materials like sawdust. Cover the spill with a compatible, inert liquid-absorbent material (e.g., dry sand or a commercial spill binder like Chemizorb®)[8].

  • Collection: Carefully sweep the saturated absorbent into a dedicated solid hazardous waste container using non-sparking tools to avoid ignition of flammable vapors[8].

  • Disposal: Label this specific container as "Solid Halogenated Waste - Spill Debris" and submit it for immediate EHS pickup[8].

Logical Workflow Visualization

The following diagram illustrates the critical decision matrix for processing 1-Bromo-4-methylheptane to prevent costly cross-contamination of waste streams.

G Start Spent 1-Bromo-4-methylheptane Generated Hood Transfer in Fume Hood (Inhalation Protection) Start->Hood Segregation Is Waste Mixed with Non-Halogenated Solvents? Hood->Segregation Halogenated Halogenated Waste Container (HDPE/Glass, Vapor-Tight) Segregation->Halogenated No (Optimal Workflow) Mixed Entire Volume Classified as Halogenated Waste (High Cost) Segregation->Mixed Yes (Operational Failure) Secondary Secondary Containment (Segregated from Oxidizers) Halogenated->Secondary Mixed->Halogenated EHSPickup EHS / Institutional Pickup Secondary->EHSPickup Incineration EPA-Permitted Facility (Rotary Kiln Incineration) EHSPickup->Incineration

Caption: Logical workflow for the segregation and disposal of 1-Bromo-4-methylheptane.

References

  • [6] 1-bromo-4-methylheptane — Chemical Substance Information - NextSDS. 6

  • [2] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. 2

  • [1] CAS 88467-55-4 - American Elements. 1

  • 1-bromo-4-methylheptane | 88467-55-4 - Sigma-Aldrich.

  • [5] Buy 1-bromo-4-methylheptane - Boron Molecular. 5

  • [3] Halogenated Organic Liquids - Standard Operating Procedure - University of Illinois. 3

  • [4] Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts. 4

  • [8] SAFETY DATA SHEET - Sigma-Aldrich. 8

  • [9] In-Laboratory Treatment of Chemical Waste - University of British Columbia. 9

  • [7] Laboratory Safety Manual - King Saud University. 7

Sources

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